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  • Product: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine
  • CAS: 1359829-20-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary The 2-aminobenzothiazole core is widely recognized as a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

The 2-aminobenzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its bioisosteric resemblance to purines and its ability to interact with a diverse array of biological targets, including kinases, topoisomerases, and central nervous system (CNS) receptors[1][2]. 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS: 1359829-20-1) is a highly functionalized derivative that serves as a critical building block in modern drug discovery[3].

The strategic placement of a methoxy group at the C4 position introduces a hydrogen-bond acceptor and induces steric constraints that can lock the conformation of adjacent substituents. Simultaneously, the C5 bromine atom provides a highly reactive vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) while enhancing the molecule's lipophilicity and potential for halogen bonding within target binding pockets[2][4].

Physicochemical Properties

Understanding the physicochemical profile of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is essential for predicting its pharmacokinetic behavior and optimizing its formulation. The compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents like DMSO and DMF, which is typical for halogenated benzothiazoles.

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptionPharmacological Implication
CAS Registry Number 1359829-20-1[3]Unique chemical identifier for procurement and database querying.
Molecular Formula C8H7BrN2OS[5]Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 259.12 g/mol [5]Highly efficient ligand efficiency (LE) due to low molecular weight.
LogP (Calculated) ~2.8Optimal lipophilicity for membrane permeability and CNS penetration.
Topological Polar Surface Area ~73.4 ŲWell within the Lipinski limit (<140 Ų), favoring oral bioavailability.
pKa (Conjugate Acid) ~4.5Weakly basic; remains predominantly un-ionized at physiological pH (7.4).
Hydrogen Bond Donors 2 (from -NH2)Facilitates critical interactions with hinge region residues in kinases.
Hydrogen Bond Acceptors 4 (N, O, S)Enhances target residence time via multiple binding modalities.

Synthetic Methodology: The Hugerschoff Protocol

The most robust and scalable method for synthesizing 2-aminobenzothiazoles is the Hugerschoff Synthesis , a classical oxidative cyclization first reported in 1901[1]. For 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, the synthesis begins with 3-bromo-2-methoxyaniline.

Mechanistic Rationale

The reaction relies on the in situ formation of an arylthiourea, followed by electrophilic activation of the sulfur atom using liquid bromine in an acidic medium[1][2]. The glacial acetic acid solvent is critical: it acts as a polar protic medium that stabilizes the bromonium-like sulfenyl bromide intermediate while maintaining a low pH to prevent the premature oxidative degradation of the amine[6]. The subsequent intramolecular electrophilic aromatic substitution occurs regioselectively para to the methoxy group, driven by the strong electron-donating effect of the oxygen atom.

G A 3-Bromo-2-methoxyaniline C 1-(3-Bromo-2-methoxyphenyl)thiourea Intermediate A->C Addition & Heating B Ammonium Thiocyanate (NH4SCN) + HCl B->C in situ Isothiocyanate E Brominated Sulfenyl Intermediate C->E Electrophilic Attack by Br2 D Bromine (Br2) in Glacial AcOH (Oxidative Cyclization) D->E F Intramolecular Electrophilic Aromatic Substitution E->F HBr Elimination G 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine F->G Rearomatization

Fig 1: Hugerschoff synthesis workflow for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Arylthiourea Intermediate

  • Reagent Preparation: Dissolve 3-bromo-2-methoxyaniline (1.0 equiv) in a solution of concentrated HCl and water (1:1 v/v).

  • Addition: Heat the mixture to 80 °C and add ammonium thiocyanate (1.2 equiv) portion-wise over 30 minutes.

  • Isolation: Reflux the mixture for 4 hours. Upon completion (monitored via TLC), pour the hot solution onto crushed ice. Filter the resulting 1-(3-bromo-2-methoxyphenyl)thiourea precipitate, wash with cold water, and dry under a vacuum.

Phase 2: Oxidative Cyclization (Hugerschoff Reaction)

  • Solvation: Dissolve the isolated arylthiourea (1.0 equiv) in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer[6].

  • Temperature Control: Cool the solution to 0–5 °C using an ice-salt bath. Critical Step: Maintaining this temperature prevents over-bromination of the aromatic ring[6].

  • Bromination: Prepare a solution of liquid bromine (1.1 equiv) in glacial acetic acid. Add this dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C[6].

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. A thick precipitate of the hydrobromide salt will form[6].

  • Workup & Free-Basing: Filter the hydrobromide salt. To obtain the free base, suspend the salt in water and neutralize with aqueous ammonia (25%) until the pH reaches 8-9.

  • Purification: Filter the crude 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, wash thoroughly with distilled water, and recrystallize from hot ethanol to yield the analytically pure product[6].

Analytical Characterization Standards

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the -NH2 protons around δ 7.5–8.0 ppm (exchangeable with D2O). The methoxy group will appear as a sharp singlet integrating to 3H near δ 3.9 ppm. The aromatic protons (C6 and C7) will present as a pair of ortho-coupled doublets ( J≈8.5 Hz) if the cyclization occurred exclusively at the para position relative to the methoxy group.

  • FT-IR (ATR): Primary amines on a benzothiazole ring exhibit distinct N-H stretching doublets at ~3400 and ~3250 cm⁻¹. The C=N stretch of the thiazole ring typically appears around 1640 cm⁻¹, and the C-O-C ether stretch from the methoxy group will be visible near 1250 cm⁻¹.

  • LC-MS: Electrospray ionization (ESI+) will yield an [M+H]+ peak at m/z 260.0 and 262.0 in a 1:1 ratio, confirming the presence of the single bromine isotope pattern ( 79 Br and 81 Br).

Sources

Exploratory

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS number and structure

Comprehensive Technical Guide on 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently encounter heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for novel therapeutics. Among these, 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS: 1359829-20-1) stands out as a highly functionalized, privileged scaffold[1]. The rigid planar geometry of the benzothiazole core, combined with the distinct electronic and steric contributions of the 4-methoxy and 5-bromo substituents, makes it an invaluable intermediate in the development of kinase inhibitors and antimicrobial agents.

This whitepaper provides an in-depth analysis of its chemical identity, a self-validating synthetic protocol based on the Hugerschoff reaction, and its mechanistic role in pharmacological pathway modulation.

Chemical Identity & Structural Logic

The strategic placement of functional groups on the 1,3-benzothiazole core dictates the molecule's reactivity and biological binding affinity. The C2-amine is a primary site for derivatization (e.g., amide coupling), while the C5-bromo group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine
CAS Registry Number 1359829-20-1[1]
Molecular Formula C₈H₇BrN₂OS
Molecular Weight 259.12 g/mol
SMILES NC1=NC2=C(OC)C(Br)=CC=C2S1
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (N, S, O, N)
Structural Logic The C4-methoxy group introduces steric bulk and electron density via resonance, while the C5-bromo group enhances lipophilicity and enables halogen bonding.

Synthetic Methodology: The Hugerschoff Protocol

The most robust and scalable method for constructing 2-aminobenzothiazoles is the Hugerschoff oxidative cyclization [2]. This one-pot reaction transforms an aryl amine into a benzothiazole using potassium thiocyanate (KSCN) and elemental bromine (Br₂).

Experimental Workflow

Synthesis A 3-Bromo-2-methoxyaniline + KSCN B Arylthiourea Intermediate A->B AcOH, 0-5°C C Bromine (Br2) Oxidation B->C in situ D Intramolecular Cyclization C->D Electrophilic attack E 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine D->E Neutralization (NH4OH)

Workflow of the Hugerschoff synthesis for 5-bromo-4-methoxy-1,3-benzothiazol-2-amine.

Step-by-Step Procedure & Causality
  • Thiourea Formation (In Situ): Dissolve 3-bromo-2-methoxyaniline (1.0 eq) and KSCN (4.0 eq) in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and an acid catalyst, facilitating the nucleophilic attack of the aniline on the thiocyanate to form the arylthiourea intermediate[2].

  • Temperature Control: Cool the reaction flask strictly to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature is critical. It suppresses uncontrolled electrophilic aromatic bromination of the highly activated aniline ring, ensuring that bromine acts exclusively as an oxidant for the sulfur atom[3].

  • Oxidative Cyclization: Add a solution of Br₂ (1.2 eq) in glacial acetic acid dropwise over 30 minutes.

    • Causality: Slow addition generates the electrophilic sulfenyl bromide intermediate at a controlled rate. This intermediate undergoes rapid intramolecular electrophilic aromatic substitution at the C6 position of the original aniline, closing the thiazole ring[3].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Neutralization and Isolation: Pour the mixture into crushed ice and neutralize with concentrated aqueous ammonium hydroxide until pH ~8 is reached.

    • Causality: The reaction produces the hydrobromide salt of the benzothiazole. Neutralization converts it into the free base, driving complete precipitation.

  • Purification: Filter, wash with cold distilled water, and recrystallize from hot ethanol.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The structure of 5-bromo-4-methoxy-1,3-benzothiazol-2-amine provides a perfect self-validating system:

  • ¹H NMR (DMSO-d₆): The most diagnostic feature is the AB spin system of the aromatic protons. Because positions C4 and C5 are substituted, only C6 and C7 bear protons. These will appear as two distinct doublets with a characteristic ortho-coupling constant (J ≈ 8.5 Hz). The methoxy group will appear as a sharp 3H singlet near 3.9 ppm, and the primary amine (-NH₂) as a broad 2H exchangeable singlet near 7.5 ppm.

  • LC-MS (ESI+): The presence of the bromine atom provides a built-in isotopic validation mechanism. The mass spectrum must show a characteristic 1:1 isotopic doublet for the molecular ion [M+H]⁺ at m/z 259.0 and 261.0, confirming the retention of the bromine atom during the oxidative cyclization.

Pharmacological Relevance & Pathway Modulation

The 2-aminobenzothiazole core is universally recognized as a "privileged scaffold" in medicinal chemistry[2]. When decorated with a 4-methoxy and 5-bromo group, it becomes a highly tunable pharmacophore tailored for kinase inhibition, particularly within the PI3K/Akt/mTOR signaling cascade , a major target in oncology.

  • Hinge Region Binding: The 2-amine group serves as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • Steric & Electronic Tuning: The 4-methoxy group acts as a hydrogen bond acceptor and induces a specific dihedral twist, optimizing the molecule's trajectory into the binding site.

  • Hydrophobic Interactions: The 5-bromo group occupies deep hydrophobic sub-pockets. Its polarizability allows for halogen bonding with backbone carbonyls, significantly increasing target residence time and overall potency.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K Activation PIP PIP2 to PIP3 PI3K->PIP Akt Akt (PKB) PIP->Akt Recruitment mTOR mTOR Complex Akt->mTOR Phosphorylation Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Benzothiazole Derivative (Inhibitor) Inhibitor->PI3K Allosteric/ATP block Inhibitor->Akt Kinase inhibition

PI3K/Akt/mTOR signaling pathway modulated by 2-aminobenzothiazole derivatives.

References

  • ChemSrc. "5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS 1359829-20-1) Basic Information and Suppliers." ChemSrc Database. Available at:[Link]

  • IntechOpen. "Mechanistic Study on the Formation of Compounds from Thioureas." IntechOpen Publications. Available at: [Link]

Sources

Foundational

potential biological activity of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: A Scaffold-Based Approach Introduction: The Privileged 2-Aminobenzothiazole Scaffold The 2-aminobenzothiazol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: A Scaffold-Based Approach

Introduction: The Privileged 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocycle, comprising a benzene ring fused to a thiazole ring, serves as the foundation for numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] The clinical significance of this scaffold is exemplified by drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), which has also demonstrated promising antitumor effects in various studies.[1][2]

This guide focuses on the potential biological activities of a specific, likely novel derivative: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine . While direct experimental data for this exact compound is not extensively available in public literature, its structure allows for a robust, evidence-based prediction of its pharmacological profile. By analyzing the well-documented activities of structurally related 2-aminobenzothiazole analogs, we can construct a detailed hypothesis regarding its therapeutic potential and outline a clear path for its experimental validation. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 4-position is not arbitrary; these substitutions are known to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its target binding affinity, metabolic stability, and overall efficacy.

This document is intended for researchers and drug development professionals, providing a comprehensive overview of predicted mechanisms of action, proposing detailed experimental workflows for validation, and synthesizing data from closely related compounds to guide future research and development efforts.

Proposed Synthesis and Physicochemical Profile

The functionalization of the 2-aminobenzothiazole core is a well-established area of synthetic organic chemistry.[5] A common and effective strategy involves the acylation of the 2-amino group, followed by nucleophilic substitution, allowing for the creation of a diverse library of derivatives.[5][6] The synthesis of the core 2-aminobenzothiazole ring itself is typically achieved through the condensation of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidant like bromine.[7]

A plausible synthetic pathway for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine would start from 3-bromo-4-methoxyaniline, leveraging established cyclization methodologies.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 3-Bromo-4-methoxyaniline 3-Bromo-4-methoxyaniline Cyclization Oxidative Cyclization 3-Bromo-4-methoxyaniline->Cyclization Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Cyclization Target_Compound 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine Cyclization->Target_Compound  Br₂ in  Acetic Acid

Caption: Proposed synthetic workflow for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

The introduction of the bromo and methoxy groups is anticipated to significantly impact the molecule's biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the bromine atom can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and target engagement.

Predicted Biological Activity: An Evidence-Based Analysis

Based on extensive literature on the 2-aminobenzothiazole scaffold, the primary and most promising predicted activity for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is in the domain of oncology.

Anticancer Activity: A Multi-Target Potential

Derivatives of 2-aminobenzothiazole are widely reported as potent anticancer agents, acting through the inhibition of various protein kinases and other key cellular targets involved in tumor proliferation, survival, and metastasis.[1][5]

1. Kinase Inhibition: Many 2-aminobenzothiazole compounds function as kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer.[8]

  • PI3K/Akt/mTOR Pathway: This is a central pathway controlling cell growth and survival. Several 2-aminobenzothiazole derivatives have been identified as inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[3][6][8] Inhibition of this pathway can halt cell proliferation and induce apoptosis. The 2-amino group is crucial as it often forms key hydrogen bonds within the ATP-binding pocket of these kinases.[9]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the process of forming new blood vessels that tumors require to grow.[1] Hybrid molecules incorporating the 2-aminobenzothiazole scaffold have been developed as potent inhibitors of VEGFR-2, demonstrating anti-angiogenic potential.[1][5]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently overexpressed in various cancers.[1] Certain 2-aminobenzothiazole congeners have been reported as potent EGFR inhibitors.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine (Predicted Target) Inhibitor->PI3K Inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by the target compound.

2. Quantitative Efficacy of Related Compounds: To contextualize the potential potency of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, the following table summarizes the cytotoxic activity (IC₅₀ values) of several structurally related 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound Class/NameCancer Cell LineTarget/PathwayIC₅₀ (µM)Reference
OMS5 (2-aminobenzothiazole derivative)A549 (Lung)Not PI3Kγ22.13[3][6]
OMS14 (2-aminobenzothiazole derivative)MCF-7 (Breast)PIK3CD/PIK3R161.03[3][6]
Compound 13 (2-aminobenzothiazole derivative)HCT116 (Colon)Antiproliferative6.43[1]
Compound 20 (2-aminobenzothiazole-TZD hybrid)HCT-116 (Colon)VEGFR-27.44[1]
Compound 21 (2-aminobenzothiazole-CT hybrid)MCF-7 (Breast)VEGFR-212.14[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)AhR-dependent< 0.005[10]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory and Antioxidant Activities

The benzothiazole scaffold is also associated with significant anti-inflammatory and antioxidant properties.[7][11]

  • Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects in carrageenan-induced paw edema models, with activity comparable to standard drugs like diclofenac sodium.[7] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase.

  • Antioxidant: In vitro studies have demonstrated the free-radical scavenging capabilities of benzothiazole derivatives, which can help mitigate oxidative stress, a key factor in both inflammation and carcinogenesis.[11]

Proposed Experimental Validation Workflow

To empirically validate the predicted biological activities of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a structured, multi-stage experimental approach is recommended. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.

Experimental_Workflow cluster_stage1 Stage 1: Primary Screening cluster_stage2 Stage 2: Target Identification cluster_stage3 Stage 3: Mechanism of Action cluster_stage4 Stage 4: In Vivo Validation MTT In Vitro Cytotoxicity (MTT Assay) vs. Cancer Cell Panel (e.g., A549, MCF-7, HCT116) Kinase Kinase Inhibition Panel (e.g., PI3K, VEGFR-2, EGFR) MTT->Kinase If potent (low µM IC₅₀) IC50 IC₅₀ Determination for Active Hits Kinase->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If selective kinase inhibition WesternBlot Western Blot Analysis (p-Akt, p-mTOR, Caspase-3) Apoptosis->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Xenograft Xenograft Tumor Model (in mice) WesternBlot->Xenograft If pathway modulation confirmed

Caption: A logical workflow for the experimental validation of anticancer activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or growth inhibition.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Example: PI3Kγ)

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on a specific kinase.

  • Assay Setup: In a 96-well plate, combine a recombinant human PI3Kγ enzyme, a lipid substrate (e.g., PIP₂), and the test compound at various concentrations in an assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The enzyme will phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP₃) formed. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified; a lower ATP level indicates higher kinase activity.

  • Data Analysis: Normalize the signal to controls (no enzyme for background, no inhibitor for maximum activity). Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine stands as a promising candidate for drug discovery, particularly in the field of oncology. Its design is rooted in the well-validated therapeutic potential of the 2-aminobenzothiazole scaffold. The strategic inclusion of bromo and methoxy substituents provides a strong rationale for predicting potent biological activity, likely mediated through the inhibition of key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade.

The proposed experimental workflow provides a clear and logical path for validating these predictions, beginning with broad cytotoxicity screening and progressing to specific mechanistic and in vivo studies. Successful validation would not only establish the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship (SAR) data to the broader field of benzothiazole-based drug development. Future work should also explore its potential as an anti-inflammatory or antimicrobial agent, leveraging the full therapeutic breadth of its privileged scaffold.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information (PMC). [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]

  • 2-aminobenzothiazole Derivatives Research Articles. R Discovery. [Link]

  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information (PMC). [Link]

  • Benzothiazoles: a new profile of biological activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Some Bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives. PubMed. [Link]

  • 5-bromo-N-(thian-4-yl)-1,3-benzothiazol-2-amine. PubChem. [Link]

  • Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. National Center for Biotechnology Information (PMC). [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Substituted benzothiazole kinase inhibitors.
  • 5-Bromo-1,3-benzothiazol-2-amine. PubChem. [Link]

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Exploratory

The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to Discovery, Synthesis, and Pharmacology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Historical Context The 2-aminobenzothiazole moiety is a privileged bicyclic het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Historical Context

The 2-aminobenzothiazole moiety is a privileged bicyclic heterocyclic scaffold consisting of a fused benzene and thiazole ring, functionalized with an exocyclic amino group at the C2-position[1]. Historically, the discovery of this scaffold revolutionized medicinal chemistry due to its exceptional ability to engage in hydrogen bonding, π-π stacking, and dipole interactions with a vast array of biological targets[1][2].

Early synthetic efforts primarily relied on the condensation of 2-aminothiophenols with carbonyl compounds. However, the true utility of the scaffold was unlocked with the development of the Hugerschoff reaction, which enabled the direct oxidative cyclization of arylthioureas[3]. Today, the 2-aminobenzothiazole core is the foundational pharmacophore in several FDA-approved therapeutics, including Riluzole (an inhibitor of glutamate neurotransmission used for Amyotrophic Lateral Sclerosis) and Flutemetamol (a radiopharmaceutical diagnostic agent for Alzheimer's disease)[2].

Core Synthesis Strategies & Mechanistic Causality

The derivatization of the C2-amino group and the functionalization of the benzenoid ring dictate the pharmacological profile of the resulting compound[1][2]. As a Senior Application Scientist, it is critical to understand not just how to synthesize these derivatives, but why specific reagents and conditions are selected to ensure high yield and purity.

The Classical Hugerschoff Oxidative Cyclization

The most robust and scalable method for synthesizing the unsubstituted 2-aminobenzothiazole core involves the reaction of substituted anilines with a thiocyanate salt, followed by oxidative cyclization using molecular bromine[3][4].

Causality of Reagent Selection:

  • Glacial Acetic Acid: Selected as the solvent because it acts as a polar protic medium and a proton donor. It facilitates the electrophilic aromatic substitution by polarizing the bromine molecule, driving the cyclization of the intermediate N -arylthiourea into the benzothiazole core[3].

  • Temperature Control (0-5°C): Bromine addition is highly exothermic. Cooling prevents the over-bromination of the highly activated benzenoid ring (activated by the electron-donating thiourea group) and suppresses the formation of unwanted polymeric byproducts[4].

Modern Copper-Catalyzed Tandem Reactions

To avoid the harsh oxidative conditions of molecular bromine, modern methodologies utilize a Copper(I)-catalyzed tandem cross-coupling of 2-iodobenzenamines with isothiocyanates[5].

  • Role of DABCO (1,4-diazabicyclo[2.2.2]octane): In this protocol, DABCO is strictly required. It serves a dual purpose: it acts as a mild base to neutralize the acid generated during the reaction, and more importantly, it acts as a bidentate ligand that stabilizes the Cu(I) catalytic center, preventing its disproportionation into Cu(0) and Cu(II). This allows the reaction to proceed efficiently at room temperature with yields up to 99%[5].

Experimental Protocol: Self-Validating Synthesis of the 2-Aminobenzothiazole Core

The following protocol outlines the classical synthesis route, engineered as a self-validating workflow to ensure scientific integrity at every step[3][4].

Materials Required:

  • Substituted aniline (1.0 eq)

  • Ammonium thiocyanate ( NH4​SCN ) (1.1 eq)

  • Glacial acetic acid (Solvent)

  • Molecular Bromine ( Br2​ ) (1.0 eq)

  • Ammonium hydroxide ( NH4​OH ) (Neutralizing agent)

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve the substituted aniline (0.1 mol) and NH4​SCN (0.11 mol) in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[3][4].

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C[4].

  • Oxidative Cyclization: Dissolve Br2​ (0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Validation Check: The reaction mixture should transition from a clear solution to a thick, yellow/orange suspension as the hydrobromide salt of the product precipitates.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 to 3 hours to ensure complete cyclization[4]. Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aniline spot confirms reaction completion.

  • Neutralization: Pour the mixture into 400 mL of crushed ice and water. Slowly add concentrated NH4​OH until the solution reaches a pH of 8-9[3]. Causality: The alkaline environment deprotonates the benzothiazolium hydrobromide salt, precipitating the free 2-aminobenzothiazole base.

  • Isolation & Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol[3].

  • Analytical Validation: Dry the product to a constant weight. Verify the structure via melting point analysis (expected ~135-136°C for the unsubstituted core), 1H -NMR, and GC-MS[3][6].

Workflow Start Substituted Aniline + NH4SCN Solvent Dissolve in Glacial Acetic Acid (Proton Donor & Solvent) Start->Solvent Cool Cool to 0-5°C (Control Exotherm) Solvent->Cool Bromine Dropwise Addition of Br2 (Electrophilic Cyclization) Cool->Bromine Stir Stir at RT for 2-3 hours (Complete Reaction) Bromine->Stir Neutralize Neutralize with NH4OH (Precipitate Free Base) Stir->Neutralize Purify Recrystallization (Ethanol) & TLC/NMR Validation Neutralize->Purify

Caption: Step-by-step experimental workflow for the classical synthesis of the 2-aminobenzothiazole core.

Pharmacological Landscape & Quantitative Biological Activity

Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, most notably in oncology, where they act as potent multi-kinase inhibitors[6][7]. Recent drug design strategies involve hybridizing the 2-aminobenzothiazole motif with other pharmacophores (such as thiazolidinediones, piperazines, or cyanothiouracil) to enhance target affinity and overcome medication resistance[6][7].

Quantitative Anticancer Efficacy

The table below summarizes the in vitro half-maximal inhibitory concentration ( IC50​ ) values of recently developed 2-aminobenzothiazole derivatives against various human cancer cell lines and specific kinase targets.

Compound DesignationStructural ModificationTarget Cell Line / Enzyme IC50​ ValueReference
Compound 13 6-substituted derivativeHCT116 (Colon)6.43 ± 0.72 μMSever et al.[7]
Compound 13 6-substituted derivativeA549 (Lung)9.62 ± 1.14 μMSever et al.[7]
Compound 20 Thiazolidinedione hybridHepG2 (Liver)9.99 μMEl-Helby et al.[7]
OMS14 Piperazine-4-nitroaniline hybridA549 (Lung)22.13 μMSalih et al.[6]
Compound 54 PI3Kα targeted derivativePI3Kα Kinase1.03 nMYar et al.[7]
Gedatolisib Positive Control (PI3K Inhibitor)A549 (Lung)16.46 μMSalih et al.[6]

Data Interpretation: The sub-micromolar to nanomolar efficacy of compounds like Compound 54 demonstrates the scaffold's high affinity for the ATP-binding cleft of specific kinases[7]. Furthermore, compounds like OMS14 exhibit selective cytotoxicity against cancer cell lines while maintaining minimal activity against normal peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic window[6][7].

Mechanisms of Action: Kinase Signaling Pathways

The primary mechanism of action for the anticancer properties of 2-aminobenzothiazole derivatives is the targeted inhibition of the PI3K/Akt/mTOR signaling network and upstream Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[1][4][6].

In a healthy cellular environment, phosphoinositol-3-kinases (PI3Ks) govern metabolism, proliferation, and survival[6]. Oncogenic mutations often lead to the constitutive activation of this pathway. 2-Aminobenzothiazole derivatives competitively bind to the ATP-binding domain of PI3K and EGFR, halting the phosphorylation cascade[6][7].

The Cascade:

  • Activation: Epidermal Growth Factor (EGF) binds to EGFR (an RTK), triggering auto-phosphorylation[4].

  • Propagation: Activated RTKs recruit and activate PI3K, which phosphorylates PIP2 into PIP3[4].

  • Amplification: PIP3 acts as a docking site for Akt (Protein Kinase B), which is subsequently activated[4][6].

  • Execution: Akt activates mTORC1, driving tumor cell proliferation, angiogenesis, and resistance to apoptosis[4][6].

By inhibiting PI3K and mTOR, 2-aminobenzothiazole derivatives effectively starve the tumor cells of the survival signals required for proliferation[6].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and multi-kinase inhibition by 2-aminobenzothiazole derivatives.

Future Perspectives in Drug Development

Beyond oncology, the 2-aminobenzothiazole scaffold is currently undergoing rigorous in silico and in vivo evaluation for the treatment of Type 2 Diabetes (T2D)[8][9]. Recent studies have demonstrated that linking the 2-aminobenzothiazole core to isothioureas or guanidines creates potent agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ)[8]. Molecular docking studies reveal strong binding affinities ( ΔG=−7.8 to −8.4 kcal/mol) to the PPAR-γ receptor, resulting in significant blood glucose-lowering effects in streptozotocin-induced diabetic rat models[8][9].

The structural adaptability of the 2-aminobenzothiazole core ensures its continued prominence in rational drug design, offering a versatile template for overcoming complex polygenic diseases.

References

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses. Available at:[Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC (NIH). Available at: [Link]

  • Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate - Academia.edu. Available at:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - ACS Omega. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC (NIH). Available at: [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - Preprints.org. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - MDPI. Available at: [Link]

Sources

Foundational

Physicochemical Profiling of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: A Comprehensive Guide to Solubility and Stability

Executive Summary 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS 1359829-20-1) is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors, antimicrobial agents, and CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS 1359829-20-1) is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. While the benzothiazole core provides excellent target-binding affinity through hydrogen bonding and π−π stacking, the specific substitution pattern—a bulky, lipophilic bromine atom at the 5-position and an electron-donating methoxy group at the 4-position—creates distinct physicochemical liabilities.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data collection exercise, but as a predictive science. The high crystal lattice energy and lipophilicity (LogP) of this compound classify it as a "brick-dust" molecule. Consequently, traditional aqueous solubility assays often underestimate its physiological potential. This whitepaper details the causality behind its physical behavior and provides self-validating, industry-standard protocols for determining its thermodynamic solubility and chemical stability.

Structural Causality & Physicochemical Behavior

To formulate a successful drug candidate, one must first deconstruct the molecule's structural logic:

  • The 2-Amine Group: Acts as both a hydrogen bond donor and acceptor. It provides a localized basic center (pKa ~4.5), meaning the compound is predominantly unionized at physiological pH (7.4), leading to poor aqueous solubility in the lower GI tract.

  • The 5-Bromo Substitution: Halogenation significantly increases lipophilicity and metabolic stability. However, the heavy bromine atom increases the molecular weight and solid-state packing density, driving up the energy required for solvation.

  • The 4-Methoxy Group: Induces steric hindrance near the thiazole ring and acts as an electron-donating group, which can increase susceptibility to specific oxidative degradation pathways while stabilizing the overall aromatic system.

Because of these features, early-stage kinetic solubility tests (often performed via DMSO dilution) will likely result in rapid precipitation. Therefore, rigorous thermodynamic solubility testing using biorelevant media is mandatory to establish an accurate in vitro-in vivo correlation (IVIVC) [1].

Thermodynamic Solubility Profiling

The Rationale for Biorelevant Media

Standard phosphate buffers fail to mimic the surfactant-rich environment of the human gastrointestinal tract. To accurately predict the physiological solubility of highly lipophilic compounds like 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, we utilize Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain physiological surfactants (bile salts and lecithin) that facilitate the wetting of solids and the solubilization of lipophilic drugs into mixed micelles [2].

Quantitative Solubility Data

Table 1: Expected Thermodynamic Solubility Profile

MediapHExpected Solubility Range (µg/mL)Mechanistic Rationale
Water 7.0< 1.0High crystal lattice energy; lack of ionization.
0.1 N HCl 1.210 - 25Partial protonation of the primary amine.
FaSSIF 6.515 - 30Micellar encapsulation via bile salts/lecithin.
FeSSIF 5.040 - 80Enhanced lipid content and lower pH post-prandial.
Protocol: Self-Validating Shake-Flask Thermodynamic Solubility

The shake-flask method remains the "gold standard" for thermodynamic solubility determination, providing true equilibrium data crucial for lead optimization [3].

Step-by-Step Methodology:

  • Preparation & Saturation: Accurately weigh 5 mg of crystalline 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target medium (e.g., FaSSIF, pH 6.5). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in an orbital thermoshaker set to 37°C at 400 RPM. Incubate for 48 to 72 hours. Causality: Lipophilic compounds require extended time to overcome lattice energy and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 RPM for 15 minutes at 37°C. Carefully extract the supernatant.

  • Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate to account for potential non-specific binding of the API to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via LC-MS/UV against a highly linear, multi-point calibration curve (R² > 0.999).

Chemical & Environmental Stability

The Rationale for ICH Q1A(R2) Compliance

Stability testing provides evidence of how the quality of a drug substance varies with time under the influence of temperature, humidity, and light. Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines ensures that the generated data is robust, reproducible, and acceptable for regulatory submissions (e.g., IND/ANDA applications) [4] [5].

Quantitative Stability Data

Table 2: Accelerated Stability & Forced Degradation Profile

Stress ConditionReagent / EnvironmentTimepointExpected RecoveryPrimary Degradant / Liability
Hydrolytic (Acid) 0.1 N HCl, 60°C7 days> 95%Highly stable; minimal degradation.
Hydrolytic (Base) 0.1 N NaOH, 60°C7 days85 - 90%Potential ether cleavage (loss of methoxy).
Oxidative 3% H₂O₂, 25°C24 hours70 - 80%S-oxide / N-oxide derivatives.
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs80 - 85%Dehalogenation (loss of bromine).
Thermal (Solid) 40°C / 75% RH6 months> 98%None; robust solid-state stability.
Protocol: Accelerated Stability Testing (ICH Q1A)

This protocol establishes a stability-indicating assay to monitor the degradation of the compound over time.

Step-by-Step Methodology:

  • Sample Preparation: Dispense 100 mg of the API into open glass petri dishes (for forced degradation) and sealed amber vials (for long-term thermal testing).

  • Environmental Exposure:

    • Long-Term: Place sealed vials in a calibrated climate chamber at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: Place sealed vials in a climate chamber at 40°C ± 2°C / 75% RH ± 5% RH.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months for accelerated conditions.

  • Mass Balance Validation: Dissolve the pulled samples in a suitable diluent (e.g., Acetonitrile/Water 50:50). Analyze via a stability-indicating UPLC method with a diode array detector (DAD).

  • Self-Validation Step: Ensure "mass balance" is achieved—the sum of the remaining parent compound and all integrated degradation peaks must equal approximately 100% of the initial assay value. A loss of mass balance indicates volatile degradants or precipitation.

Visualizing the Analytical Logic

To streamline laboratory execution, the following diagrams map the operational workflow and the predictive degradation pathways.

Workflow A Compound: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine B Thermodynamic Solubility (Shake-Flask Method) A->B C Accelerated Stability (ICH Q1A(R2) Protocol) A->C D Biorelevant Media (FaSSIF / FeSSIF) B->D E Aqueous Buffers (pH 1.2 - 7.4) B->E F Forced Degradation (Acid/Base/Oxidation) C->F G Long-Term Storage (25°C/60% RH & 40°C/75% RH) C->G H LC-MS / UPLC Quantification (Mass Balance Validation) D->H E->H F->H G->H

Caption: Analytical workflow for physicochemical profiling and quantification.

Degradation A Parent API: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine B Oxidative Stress (H2O2, 3%) A->B C Hydrolytic Stress (Acid/Base, elevated temp) A->C D Photolytic Stress (UV/Vis Light) A->D E N-Oxidation / S-Oxidation (Thiazole Ring) B->E F Ether Cleavage (Loss of Methoxy) C->F G Dehalogenation (Loss of Bromine) D->G

Caption: Predictive forced degradation pathways and structural liabilities.

Conclusion & Formulation Strategies

The analytical data confirms that 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine possesses excellent solid-state thermal stability but suffers from severe aqueous solubility limitations. Its behavior in FaSSIF/FeSSIF indicates a strong propensity for micellar solubilization. Therefore, to advance this compound through preclinical development, researchers should bypass standard aqueous vehicles and immediately evaluate Lipid-Based Drug Delivery Systems (LBDDS) or nano-milling techniques to maximize surface area and exploit its lipophilic nature for enhanced gastrointestinal absorption.

References

  • Dissolution Rate and Apparent Solubility of Poorly Soluble Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics Source: ACS Publications[Link]

  • Biorelevant Media Simulate Fasted And Fed Gut Fluids Source: Biorelevant.com[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / IKEV[Link]

  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers Source: U.S. Food and Drug Administration (FDA) / Regulations.gov[Link]

Exploratory

Theoretical Profiling of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: A Computational Whitepaper on Electronic Dynamics and Target Binding

Executive Summary The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, anticancer, and antidiabetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties[1]. The specific derivative 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS: 1359829-20-1) presents a highly unique theoretical profile due to the synergistic push-pull electronic effects of its substituents.

This whitepaper provides an in-depth computational framework for evaluating this compound. By integrating Density Functional Theory (DFT) and molecular docking, we establish a self-validating methodology to map its quantum mechanical properties, predict its reactivity, and elucidate its binding mechanisms against oncogenic kinase targets like PI3Kγ[2].

Mechanistic Rationale: The Causality of Substitution

In computational drug design, understanding the electronic and steric contributions of specific functional groups is paramount. The substitution pattern on the benzothiazole ring fundamentally alters its Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)[3].

  • The 5-Bromo Effect (Halogen Bonding): Halogens act as Lewis acids due to the formation of a "sigma-hole" (a region of positive electrostatic potential opposite the covalent bond). The heavy bromine atom at the 5-position allows the molecule to form highly directional halogen bonds with the backbone carbonyl oxygens of a target protein's hinge region. Furthermore, its electron-withdrawing inductive effect stabilizes the molecule's core electronic structure[2].

  • The 4-Methoxy Effect (Electronic & Steric): The methoxy group acts as a strong electron donor via resonance (+R effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the molecule's nucleophilicity and its capacity to participate in charge-transfer interactions within an active site[3]. Sterically, its position ortho to both the thiazole nitrogen and the bromine atom restricts conformational flexibility. This "conformational locking" reduces the entropic penalty upon target binding, leading to higher affinity.

Computational Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, the theoretical evaluation of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine must follow a self-validating pipeline.

Workflow A Ligand Preparation (5-Bromo-4-methoxy-1,3-benzothiazol-2-amine) B DFT Optimization (B3LYP/6-311++G(d,p)) A->B C Electronic Profiling (HOMO-LUMO, MEP) B->C E Molecular Docking (AutoDock Vina) B->E G ADMET Analysis (SwissADME) C->G D Protein Preparation (Target Enzyme) D->E F MD Simulations (GROMACS - 100ns) E->F F->G

Fig 1: Theoretical computational workflow for 2-aminobenzothiazole derivatives.

Protocol 1: Quantum Chemical Profiling (DFT)
  • Ligand Initialization: Construct the 2D structure of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine and convert it to a 3D coordinate file. Pre-optimize using the MMFF94 force field to resolve severe steric clashes between the bulky bromo and methoxy groups.

  • Basis Set Selection: Submit the geometry to Gaussian 16. Select the B3LYP functional with the 6-311++G(d,p) basis set[4].

    • Causality: The inclusion of diffuse functions (++) is strictly required to accurately model the expanded, diffuse electron clouds of the highly electronegative oxygen and the heavy bromine atom. Omitting diffuse functions will result in an underestimation of the molecule's polarizability.

  • Optimization & Self-Validation: Run the optimization job coupled with a vibrational frequency calculation.

    • Validation Check: The protocol is self-validated by evaluating the frequency output. The absolute absence of imaginary frequencies ( NImag​=0 ) mathematically proves that the optimized geometry is a true global energetic minimum, not a transition state saddle point.

  • Electronic Extraction: Extract the FMO energies to calculate global reactivity descriptors. Generate the MEP map to visually map nucleophilic (red) and electrophilic (blue) regions.

Protocol 2: Molecular Docking & Target Interaction
  • Protein Preparation: Download the high-resolution crystal structure of the target enzyme (e.g., PI3Kγ, PDB: 7JWE)[2]. Strip all co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Definition & Self-Validation: Center the docking grid box precisely on the ATP-binding pocket.

    • Validation Check: Before screening the target compound, re-dock the native co-crystallized ligand. Proceed only if the Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic conformation is <2.0 Å. This validates the predictive accuracy of the grid parameters.

  • Ligand Docking: Assign rotatable bonds to the DFT-optimized ligand (primarily the methoxy C-O bond). Run AutoDock Vina with an exhaustiveness parameter of 24 to ensure deep conformational sampling.

  • Pose Analysis: Extract the pose with the lowest binding free energy ( ΔG ) and map the π−π stacking and halogen bonds using a visualizer.

Quantitative Data: Electronic & Structural Profiling

The reactivity of the benzothiazole derivative is dictated by its FMO energy gap. A lower gap signifies that electrons can easily transition from the HOMO to the LUMO, making the compound kinetically less stable but highly reactive toward biological targets[3].

Table 1: Computed Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolValue (eV)*Mechanistic Significance
HOMO Energy EHOMO​ -5.82High value indicates strong electron-donating capacity via the methoxy group.
LUMO Energy ELUMO​ -1.35Represents the electron-accepting ability of the benzothiazole core.
Energy Gap ΔE 4.47A narrow gap implies high chemical reactivity and favorable bio-interaction[3].
Ionization Potential I 5.82Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.35Energy released when gaining an electron ( −ELUMO​ ).
Chemical Hardness η 2.235Resistance to charge transfer ( 2I−A​ ).
Chemical Softness S 0.447Measure of molecular polarizability ( 2η1​ ).
Electrophilicity Index ω 2.87Propensity to accept electrons ( 2ημ2​ ).

*Note: Values are representative computational estimates based on analogous 2-aminobenzothiazole derivatives[3].

Pathway Inhibition Dynamics

Benzothiazole derivatives are well-documented inhibitors of kinase pathways, particularly the PI3K/AKT signaling cascade, which is frequently hyperactivated in human cancers[2]. The theoretical binding of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine to the ATP-binding site of PI3Kγ competitively blocks the phosphorylation cascade.

Pathway L 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine PI3K PI3Kγ (Target) L->PI3K Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits Prolif Cell Proliferation AKT->Prolif Promotes

Fig 2: Mechanism of PI3K/AKT pathway inhibition by the benzothiazole derivative.

By locking into the PI3Kγ active site via hydrogen bonds from the 2-amine group and halogen bonds from the 5-bromo group, the compound prevents the conversion of PIP2 to PIP3, thereby halting AKT recruitment and subsequent cancer cell proliferation[2].

Sources

Foundational

starting materials for synthesizing 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine Abstract This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Bromo-4-methoxy-1,3-ben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a substituted benzothiazole of interest to researchers in medicinal chemistry and drug development. The 2-aminobenzothiazole scaffold is a well-established "privileged structure" known for a wide spectrum of biological activities.[1][2] This document emphasizes the strategic selection of starting materials and elucidates the chemical principles governing the synthetic transformations. We present a detailed, field-proven protocol, moving from commercially available precursors to the final target molecule, supported by mechanistic insights and process logic. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related heterocyclic compounds.

Strategic Approach: Retrosynthetic Analysis

To devise an efficient synthesis, we begin by deconstructing the target molecule. The core of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is the 2-aminobenzothiazole ring system. The most robust and widely adopted method for constructing this scaffold is the Hugershoff reaction, which involves the oxidative cyclization of an N-arylthiourea.[1] This immediately identifies an N-(substituted-phenyl)thiourea as the direct precursor.

This retrosynthetic logic points to 3-Bromo-4-methoxyaniline as the pivotal starting material. The entire synthetic strategy, therefore, hinges on the efficient and regioselective preparation of this key aniline intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Precursor: 3-Bromo-4-methoxyaniline

The primary challenge is the introduction of a bromine atom specifically at the C-3 position (ortho to the methoxy group and meta to the amino group) of the 4-methoxyaniline scaffold. Direct bromination of 4-methoxyaniline is problematic as the powerful activating effect of the amino group would lead to multiple brominations and potential oxidation. Therefore, a protection-functionalization-deprotection strategy is employed.

Synthetic Workflow

The most reliable route begins with the commercially available and inexpensive p-anisidine (4-methoxyaniline). The workflow involves three critical steps:

  • Amine Protection: The nucleophilicity and activating strength of the amine are temporarily masked via acetylation.

  • Regioselective Bromination: The directing effects of the acetamido and methoxy groups are leveraged to install bromine at the desired C-3 position.

  • Deprotection: The acetyl group is hydrolyzed to regenerate the free amine, yielding the final precursor.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection p_anisidine p-Anisidine acetanisidide p-Acetanisidide p_anisidine->acetanisidide Acetylation acetyl_chloride Acetic Anhydride or Acetyl Chloride acetyl_chloride->acetanisidide acetanisidide_ref p-Acetanisidide bromine Br2 in Acetic Acid bromo_acetanisidide N-(3-Bromo-4-methoxyphenyl)acetamide bromine->bromo_acetanisidide bromo_acetanisidide_ref N-(3-Bromo-4-methoxyphenyl)acetamide acetanisidide_ref->bromo_acetanisidide Electrophilic Aromatic Substitution hcl Aqueous HCl final_aniline 3-Bromo-4-methoxyaniline hcl->final_aniline bromo_acetanisidide_ref->final_aniline Hydrolysis

Caption: Synthetic workflow for the key precursor.

Causality Behind Experimental Choices
  • Why Acetylation? The acetamido group is still an ortho-, para-director and an activating group, but it is significantly less activating than a free amino group. This moderation prevents over-bromination and makes the reaction more controllable. The bulky acetyl group also provides some steric hindrance, further favoring substitution at the less hindered position ortho to the methoxy group.

  • Regioselectivity of Bromination: Both the methoxy group (at C-4) and the acetamido group (at C-1) are ortho-, para-directors. The position ortho to the methoxy group (C-3) is also ortho to the acetamido group. Their combined directing effects strongly favor electrophilic substitution at this C-3 position.

  • Acidic Hydrolysis: The amide bond is stable under neutral conditions but can be readily cleaved by heating in an aqueous acidic (or basic) solution to regenerate the aniline.

Detailed Experimental Protocol

Step A: Synthesis of N-(4-methoxyphenyl)acetamide (p-Acetanisidide)

  • In a 500 mL flask, dissolve p-anisidine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring, maintaining the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing cold water, which will cause the product to precipitate.

  • Collect the white solid by vacuum filtration, wash thoroughly with water, and dry to yield p-acetanisidide.

Step B: Synthesis of N-(3-Bromo-4-methoxyphenyl)acetamide

  • Suspend the dried p-acetanisidide (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel.

  • In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred suspension at room temperature. The reaction is typically accompanied by a color change and the dissolution of the starting material.

  • Stir the mixture for 2-4 hours at room temperature after the addition is complete. Monitor reaction progress via TLC.

  • Pour the resulting solution into cold water to precipitate the brominated product.

  • Collect the solid by vacuum filtration, wash with water, then with a dilute sodium bisulfite solution to quench any excess bromine, and finally with water again. Dry the product.

Step C: Synthesis of 3-Bromo-4-methoxyaniline

  • Combine the crude N-(3-Bromo-4-methoxyphenyl)acetamide (1.0 eq) with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting amide.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic. This will precipitate the free aniline.

  • Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum to yield 3-Bromo-4-methoxyaniline.

ReagentFormulaMW ( g/mol )RoleKey Hazards
p-AnisidineC₇H₉NO123.15Starting MaterialToxic, Irritant
Acetic AnhydrideC₄H₆O₃102.09Acetylating AgentCorrosive, Flammable
BromineBr₂159.81Brominating AgentHighly Toxic, Corrosive
Hydrochloric AcidHCl36.46Catalyst/SolventCorrosive
Sodium HydroxideNaOH40.00BaseCorrosive

Final Step: Synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

With the key precursor in hand, the final step is the construction of the benzothiazole ring. This is achieved via electrophilic thiocyanation followed by intramolecular cyclization. The reaction is typically performed in a one-pot manner by generating the electrophilic thiocyanating agent in situ.[3][4]

Reaction and Mechanism

The reaction proceeds by treating 3-Bromo-4-methoxyaniline with a source of thiocyanate (e.g., ammonium or potassium thiocyanate) and an oxidizing agent, typically bromine, in a suitable solvent like acetic acid.

  • Thiocyanogen Formation: Bromine oxidizes the thiocyanate salt to form thiocyanogen, (SCN)₂, a potent electrophile.

  • Electrophilic Attack: The electron-rich aniline ring attacks the thiocyanogen. The powerful activating amino group directs the substitution to the ortho position (C-6 of the final product).

  • Intramolecular Cyclization: The nitrogen of the newly introduced thiocyanate group attacks the sulfur atom, which is followed by a tautomerization to form the stable 2-amino-benzothiazole ring system.

G cluster_0 Final Cyclization start_aniline 3-Bromo-4-methoxyaniline final_product 5-Bromo-4-methoxy-1,3- benzothiazol-2-amine start_aniline->final_product Oxidative Cyclization reagents NH4SCN, Br2 in Acetic Acid reagents->final_product

Caption: Final conversion to the target molecule.

Detailed Experimental Protocol
  • In a three-necked flask fitted with a mechanical stirrer and two dropping funnels, dissolve 3-Bromo-4-methoxyaniline (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Prepare a solution of bromine (1.1 eq) in glacial acetic acid in one dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for another hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Pour the reaction mixture onto crushed ice. A precipitate will form.

  • Filter the crude product and wash with water.

  • Suspend the crude solid in water and carefully add a concentrated ammonium hydroxide solution until the mixture is basic to neutralize any residual acid and precipitate the free base form of the product.

  • Collect the final product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Conclusion

The synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is most effectively achieved through a well-structured, multi-step sequence starting from p-anisidine. The key to this process is the strategic preparation of the 3-Bromo-4-methoxyaniline intermediate via a protection-bromination-deprotection protocol, which ensures excellent control over regioselectivity. The final oxidative cyclization is a robust and reliable method for constructing the desired 2-aminobenzothiazole core. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully synthesize this valuable heterocyclic compound.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 66, 434-442.
  • CN114195736B. (2022). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Siddiqui, N., et al. (2007). Synthesis of Some Bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives. European Journal of Medicinal Chemistry, 42(3), 425-9.
  • Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8.
  • Laborde, J. M., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646.
  • Zega, A., et al. (2023).
  • ResearchGate. (n.d.). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Efficient and Novel Method for Thiocyanation of Aromatic and Hetero-aromatic Compounds Using Bromodimethylsulfonium Bromide and Ammonium Thiocyanate. Retrieved from [Link]

  • Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 6.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • CN102199099A. (2011). Method for preparing 3-bromo-4-methoxyaniline.
  • Shi, D.-F., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(16), 5106-5116.
  • MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Setup for the Green Synthesis of Substituted Benzothiazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Oxidative condensation of 2-aminothiophenol with aromatic aldehydes using an H2​O2​/HCl catalytic system.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Oxidative condensation of 2-aminothiophenol with aromatic aldehydes using an H2​O2​/HCl catalytic system.

Executive Summary

Substituted benzothiazoles are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties . While traditional syntheses often rely on toxic transition metals or harsh conditions, the direct condensation of 2-aminothiophenol with aldehydes using a green oxidative system ( H2​O2​/HCl ) offers an atom-economical, scalable, and environmentally benign alternative . This application note details a self-validating experimental protocol, focusing on the mechanistic causality behind reagent selection, stoichiometric ratios, and in-process controls.

Mechanistic Rationale

Understanding the reaction pathway is critical for troubleshooting and optimizing yields. The synthesis is a cascade reaction that proceeds through three distinct phases:

  • Condensation: Acid-catalyzed nucleophilic attack of the primary amine on the aldehyde carbonyl yields a Schiff base (imine).

  • Intramolecular Cyclization: The adjacent thiol group acts as a nucleophile, attacking the imine carbon to form a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.

  • Oxidative Dehydrogenation: The intermediate undergoes oxidation to yield the fully aromatized, thermodynamically stable benzothiazole .

MechanisticPathway A 2-Aminothiophenol + Aldehyde B Schiff Base (Imine) A->B Condensation (HCl cat.) C Benzothiazoline Intermediate B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation (H2O2)

Caption: Mechanistic pathway for the oxidative condensation to 2-substituted benzothiazoles.

Experimental Design & Causality

To ensure a high-yielding and reproducible protocol, every experimental parameter has been optimized based on chemical causality:

  • Solvent Selection (Ethanol): Ethanol acts as an ideal green solvent. It fully solubilizes both starting materials but has limited solubility for the highly planar, hydrophobic benzothiazole product. This differential solubility drives the reaction forward and allows for precipitation-based isolation .

  • Stoichiometry (1:1:6:3 Ratio): The optimal molar ratio of 2-aminothiophenol : aldehyde : H2​O2​ : HCl is 1:1:6:3. The large excess of H2​O2​ is necessary because its disproportionation into water and oxygen competes with the oxidation of the benzothiazoline intermediate .

  • Dual-Catalyst System: HCl serves to protonate the aldehyde, increasing its electrophilicity and accelerating the initial rate-determining condensation. H2​O2​ acts as the terminal oxidant, generating water as the only stoichiometric byproduct .

Detailed Experimental Protocol

Materials Required
  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • 30% Aqueous Hydrogen Peroxide ( H2​O2​ ) (6.0 mmol)

  • Concentrated Hydrochloric Acid (37% w/w HCl ) (3.0 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology
  • Initiation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the selected aromatic aldehyde in 10 mL of absolute ethanol. Stir at room temperature (20–25 °C) for 5 minutes to ensure a homogeneous solution.

  • Acidification: Add 3.0 mmol of concentrated HCl dropwise.

    • Causality: Immediate protonation of the carbonyl oxygen lowers the activation energy for the nucleophilic attack by the amine.

  • Oxidative Cyclization (Critical Step): Carefully add 6.0 mmol of 30% H2​O2​ dropwise over a period of 10–15 minutes.

    • Causality: The oxidative dehydrogenation is highly exothermic. Rapid addition causes a thermal spike, which kinetically favors the off-target oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide .

  • Maturation: Allow the reaction mixture to stir at room temperature for 1–2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching & Isolation: Once complete, pour the reaction mixture into 30 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The sudden increase in solvent polarity forces the hydrophobic benzothiazole out of solution.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water (3 x 10 mL) to remove residual acid and unreacted H2​O2​ . Recrystallize from hot ethanol to yield the analytically pure 2-substituted benzothiazole.

Self-Validating Systems & Troubleshooting

A robust protocol must include built-in validation checks to ensure continuous quality control.

  • In-Process Control (TLC): Use a mobile phase of Hexane:Ethyl Acetate (8:2 v/v). The product benzothiazole is highly conjugated and will exhibit strong fluorescence under short-wave UV (254 nm).

  • Impurity Identification (Disulfide Formation): If a highly non-polar spot ( Rf​>0.8 ) appears near the solvent front, it indicates the formation of the disulfide byproduct. This validates that the H2​O2​ addition was too rapid or the ambient temperature was too high.

  • Incomplete Conversion: If the intermediate benzothiazoline is detected (often a yellow spot with an intermediate Rf​ ), it indicates insufficient oxidation. Corrective Action: Add an additional 1.0 mmol of H2​O2​ and stir for 30 minutes.

ExperimentalWorkflow Start 1. Reagent Mixing (EtOH, RT) Oxidant 2. Slow H2O2/HCl Addition (Control Exotherm) Start->Oxidant Monitor 3. TLC Monitoring (Check for Disulfide) Oxidant->Monitor Monitor->Monitor Incomplete Workup 4. Aqueous Quench & Filtration Monitor->Workup Reaction Complete Pure 5. Recrystallization or Column Chroma. Workup->Pure

Caption: Step-by-step experimental workflow and self-validation checkpoints.

Substrate Scope & Quantitative Data

The electronic nature of the aldehyde substituent significantly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) accelerate the reaction by increasing carbonyl electrophilicity, whereas electron-donating groups (EDGs) slow the reaction via resonance stabilization .

Table 1: Effect of Aldehyde Substitution on Reaction Kinetics and Yield

Aldehyde SubstituentElectronic NatureReaction Time (min)Isolated Yield (%)Mechanistic Causality
4-NO₂ Strong EWG4595Highly electrophilic carbonyl accelerates initial Schiff base formation.
4-Cl Mild EWG5092Inductive withdrawal enhances reactivity.
H (Benzaldehyde) Neutral6089Baseline reaction rate.
4-CH₃ Mild EDG7585Electron donation slightly deactivates the carbonyl carbon.
4-OCH₃ Strong EDG9081Resonance donation significantly reduces carbonyl electrophilicity.

References

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid Source: Taylor & Francis / Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

  • Title: A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl Source: ResearchGate URL: [Link]

Application

Introduction: Unlocking the Therapeutic Potential of the Benzothiazole Scaffold

An Application Guide to the Strategic Derivatization of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine for Bioassay Development The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine for Bioassay Development

The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The molecule 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine presents a particularly interesting starting point for drug discovery. It possesses three key points for chemical modification: the reactive 2-amino group, the versatile 5-bromo position, and the methoxy group which influences the electronic properties of the aromatic system.

Strategic derivatization of this core structure allows for the systematic exploration of the chemical space around the scaffold. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to medicinal chemistry.[3] By creating a library of analogues, researchers can fine-tune the molecule's properties to enhance potency against a specific biological target, improve selectivity, and optimize pharmacokinetic parameters. This guide provides a detailed framework for the derivatization of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine and the subsequent evaluation of its new analogues in relevant bioassays.

Strategic Approaches to Derivatization

The design of a synthetic strategy is dictated by the starting material's inherent reactivity. For 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, two primary sites are targeted for modification: the exocyclic amino group and the bromine-substituted carbon on the benzene ring.

G cluster_0 Derivatization Strategies cluster_1 Biological Evaluation SM 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine (Starting Material) N_Deriv Modification at 2-Amino Group SM->N_Deriv Electrophiles (e.g., Acyl Chlorides, Aldehydes) Br_Deriv Modification at 5-Bromo Position SM->Br_Deriv Palladium Catalysis + Boronic Acids Acylation Acylation / Sulfonylation N_Deriv->Acylation Schiff Schiff Base Formation N_Deriv->Schiff Suzuki Suzuki-Miyaura Cross-Coupling Br_Deriv->Suzuki Anticancer Anticancer Assays (e.g., MTT) Acylation->Anticancer Kinase Kinase Inhibition Assays Acylation->Kinase Schiff->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Schiff->Antimicrobial Suzuki->Anticancer Suzuki->Kinase

Caption: Overall workflow from derivatization to bioassay.
Modifications at the 2-Amino Group

The exocyclic amino group is highly nucleophilic and serves as a prime handle for introducing a wide variety of functional groups, primarily through acylation and condensation reactions.[4][5]

Reacting the 2-amino group with acyl chlorides, sulfonyl chlorides, or isocyanates is a robust method for generating amide, sulfonamide, or urea derivatives, respectively.[6][7][8] These reactions are typically high-yielding and tolerant of many functional groups. The introduction of these moieties can significantly alter the compound's hydrogen bonding capacity, polarity, and steric profile, which are critical for receptor binding.

Condensation of the 2-amino group with various aldehydes or ketones yields Schiff bases (imines).[9][10][11] This reaction introduces a C=N double bond, which can be crucial for biological activity. The diverse range of commercially available aldehydes allows for the rapid generation of a large library of derivatives with varying electronic and steric properties.

Modification at the 5-Bromo Position

The bromine atom on the benzothiazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12]

This powerful reaction allows for the formation of a carbon-carbon bond between the benzothiazole core (an aryl halide) and a wide array of commercially available boronic acids or esters.[13] This strategy is invaluable for introducing new aryl or heteroaryl substituents, effectively creating biaryl structures known to interact with various biological targets, including protein kinases.[12][14] The success of this reaction is contingent on the selection of an appropriate palladium catalyst, ligand, and base.

Protocols for Synthesis and Characterization

A. General Protocol for Acylation of the 2-Amino Group

This protocol describes the synthesis of an N-acylated derivative using an acyl chloride.

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or acetone) under an inert atmosphere (e.g., nitrogen). Add a base such as triethylamine or pyridine (1.1 eq).[4][7]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water.[4] The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. General Protocol for Schiff Base Formation

This protocol details the condensation reaction with an aromatic aldehyde.

  • Reaction Setup: Dissolve 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a solvent such as ethanol or methanol in a round-bottom flask.[9]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Progression: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.

C. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl boronic acid at the 5-bromo position.

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (1.0 eq), the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction Progression: Heat the mixture under an inert atmosphere at 80-100 °C for 8-16 hours until TLC indicates consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Validation and Characterization of Derivatives

Unambiguous structural confirmation of all new derivatives is mandatory before proceeding to biological assays. A combination of spectroscopic techniques should be employed.[15]

Technique Purpose Expected Observations for a Successful Derivatization
¹H & ¹³C NMR Provides detailed structural information about the carbon-hydrogen framework.[15]Appearance of new signals corresponding to the added moiety (e.g., new aromatic protons from a coupled ring, a singlet for an acetyl methyl group). Shifts in existing benzothiazole protons confirm electronic changes.
FT-IR Confirms the presence of key functional groups.[16]For acylation, appearance of a strong C=O (amide) stretch (~1680 cm⁻¹). For Schiff bases, appearance of a C=N stretch (~1610 cm⁻¹).[16]
Mass Spec (MS) Determines the molecular weight and elemental formula (with HRMS).[15]The molecular ion peak (M⁺) must match the calculated molecular weight of the target compound. The isotopic pattern for bromine (if still present) or sulfur should be observed.[15]

Application in Bioassays: From Compound to Candidate

Once a library of purified and characterized derivatives is established, the next step is to screen them for biological activity. The choice of assay depends on the therapeutic area of interest. Benzothiazoles are well-documented as anticancer, antimicrobial, and kinase-inhibiting agents.[5][14][17]

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for novel anticancer agents.[18][19]

start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Allow Adherence) start->incubate1 treat Treat cells with Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formation of Formazan) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read Read Absorbance (e.g., 570 nm) add_solubilizer->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.[18]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[18]

Table 1: Example Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent Cmpd >100>100>100
Derivative 1A (Acyl) 25.445.133.8
Derivative 2B (Schiff Base) 12.819.515.2
Derivative 3C (Suzuki) 5.28.96.1
Doxorubicin 0.81.10.9
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) in a suitable broth.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]

Table 2: Example Antimicrobial Data (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
Parent Cmpd >128>128
Derivative 1A (Acyl) 64128
Derivative 2B (Schiff Base) 1632
Derivative 3C (Suzuki) 3264
Ciprofloxacin 10.5
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)

Many benzothiazole derivatives function as kinase inhibitors.[14][21] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Kinase Reaction: Set up a reaction containing the target kinase, its substrate, ATP, and the test compound (derivative) at various concentrations in a 96- or 384-well plate.

  • ADP-Glo™ Reagent: After incubating the kinase reaction, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Higher luminescence corresponds to higher ADP production and lower kinase inhibition. Calculate IC₅₀ values by plotting the inhibition percentage against the compound concentration.

Conclusion

The derivatization of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine offers a fertile ground for the discovery of novel therapeutic agents. By systematically applying well-established synthetic methodologies such as acylation, Schiff base formation, and Suzuki-Miyaura cross-coupling, a diverse library of new chemical entities can be generated. Subsequent screening through robust bioassays for anticancer, antimicrobial, or kinase inhibitory activity provides the crucial data needed to establish structure-activity relationships. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery, and the protocols outlined herein provide a comprehensive guide for researchers to unlock the full potential of the benzothiazole scaffold.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, 47B, 1583-1586. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Bepary, S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Al-Masoudi, N. A., et al. (2019). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. ResearchGate. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Semantic Scholar. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. [Link]

  • Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Liu, Y., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • ResearchGate. (2022). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and related heterocycles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. [Link]

  • Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. [Link]

  • ResearchGate. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]

  • Journal of Medicinal Chemistry. (1996). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. [Link]

  • AUIQ Complementary Biological System. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link]

  • CIBTech. (2020). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. [Link]

  • DOI. (2026). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. [Link]

  • NIH. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

  • ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • PMC. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]

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  • MDPI. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. [Link]

  • Semantic Scholar. (2017). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • PMC. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. [Link]

  • PubMed. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • University of Kerbala. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • ResearchGate. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

  • Arabian Journal of Chemistry. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • MDPI. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. [Link]

  • Semantic Scholar. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

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  • ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. [Link]

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Sources

Method

Application Note: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine as a Privileged Intermediate in Organic Synthesis

Executive Summary 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS: 1359829-20-1) is a highly functionalized, privileged bicyclic scaffold widely utilized in medicinal chemistry and drug discovery. Benzothiazole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS: 1359829-20-1) is a highly functionalized, privileged bicyclic scaffold widely utilized in medicinal chemistry and drug discovery. Benzothiazole derivatives are foundational to numerous therapeutic agents, exhibiting potent anticancer, antimicrobial, and neurological activities [1]. This specific intermediate is strategically designed with three distinct synthetic handles: a nucleophilic 2-amine, an electron-donating 4-methoxy group, and a cross-coupling-ready 5-bromo substituent. This application note provides an in-depth technical guide to leveraging this intermediate for the divergent synthesis of advanced therapeutic scaffolds, including HSD17B13 inhibitors and antibacterial agents[2, 3].

Structural Rationale & Mechanistic Insights (E-E-A-T)

The precise substitution pattern of this intermediate is not arbitrary; it is engineered to overcome common synthetic bottlenecks and enhance target-binding affinity.

  • The 2-Amino Group (Nucleophilic Handle & H-Bond Donor): In biological systems, the 2-aminobenzothiazole motif frequently acts as a hydrogen bond donor/acceptor, interacting with kinase hinge regions or enzymatic active sites [4]. Synthetically, while delocalization of the nitrogen lone pair into the electron-deficient thiazole ring reduces its nucleophilicity, it can be efficiently functionalized via acyl chlorides or isocyanates under nucleophilic catalysis (e.g., DMAP) to form stable amides or ureas.

  • The 4-Methoxy Group (Electronic & Steric Modulator): The methoxy group at the C4 position serves a dual purpose. Electronically , it donates electron density into the benzothiazole core, modulating the pKa​ of the 2-amine and stabilizing the ring against oxidative degradation. Sterically , it provides localized shielding to the adjacent C5 position. This slight steric hindrance can favorably tune the rate of oxidative addition during palladium catalysis, preventing unwanted homocoupling side reactions and ensuring high chemoselectivity.

  • The 5-Bromo Handle (Electrophilic Cross-Coupling Site): The C5-bromide is the primary site for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation. Hydrophobic substitutions at the 5-position of benzothiazoles have been empirically shown to drastically improve on-target antibacterial and enzymatic inhibitory activities by accessing deep hydrophobic pockets in target proteins [2].

Divergent Synthetic Workflows

The true value of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine lies in its capacity for orthogonal functionalization. The C5-bromide and C2-amine can be derivatized independently without requiring complex protecting-group strategies.

DivergentSynthesis Start 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine Pd Pd-Catalyzed Cross-Coupling (C5) Start->Pd Boronic Acids / Amines Pd Catalyst, Base Amide Acylation / Amidation (C2 Amine) Start->Amide Acyl Chlorides / Isocyanates Base (e.g., Pyridine) Prod1 5-Substituted Derivatives (Aryl, Alkyl, Amine) Pd->Prod1 Prod2 N-(Benzothiazol-2-yl) Amides / Ureas Amide->Prod2 Bifunctional Advanced Therapeutic Scaffolds (e.g., Kinase Inhibitors) Prod1->Bifunctional Subsequent Derivatization Prod2->Bifunctional Subsequent Derivatization

Figure 1: Divergent synthetic pathways of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine demonstrating orthogonal reactivity.

Validated Experimental Protocols

Protocol A: Chemoselective Amidation of the 2-Amine

Causality & Rationale: The 2-amine of benzothiazoles is poorly nucleophilic. Standard peptide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Utilizing a highly electrophilic acyl chloride in the presence of Pyridine (as an acid scavenger) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, as a nucleophilic catalyst) ensures rapid and complete conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv, 15.0 mmol) and DMAP (0.1 equiv, 0.5 mmol). Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 equiv, 6.0 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent di-acylation.

  • Self-Validating In-Process Control: Allow the reaction to warm to room temperature. Monitor progression via TLC (Hexanes/EtOAc 7:3). The starting material is highly UV-active; look for the complete disappearance of the baseline starting material spot and the emergence of a higher Rf​ product spot.

  • Workup: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with 1N HCl (2 × 20 mL) to selectively protonate and remove residual Pyridine and DMAP. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Rationale: The C5-bromide is sterically hindered by the adjacent C4-methoxy group. To facilitate the challenging reductive elimination step, a palladium catalyst with a bidentate ligand possessing a large bite angle, such as Pd(dppf)Cl2​ , is optimal [3]. A mixed solvent system of Dioxane/Water (4:1) ensures the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ).

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OA Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OA + 5-Bromo-4-methoxy- benzothiazol-2-amine TM Transmetalation [Pd(II)(Ar)(R)L2] OA->TM + R-B(OH)2 + Base (e.g., K2CO3) RE Reductive Elimination C-C Bond Formation TM->RE RE->Pd0 - Cross-Coupled Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the sterically hindered C5 position.

Step-by-Step Methodology:

  • Reaction Assembly: To a Schlenk flask, add 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (1.0 equiv, 2.0 mmol), the desired aryl/alkyl boronic acid (1.5 equiv, 3.0 mmol), and K2​CO3​ (3.0 equiv, 6.0 mmol).

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Self-Validating In-Process Control: Monitor via LC-MS. The successful consumption of starting material is indicated by the disappearance of the characteristic 1:1 isotopic bromine doublet ( M / M+2 ) in the mass spectrum, replaced by the target product mass ( M+H ).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated palladium black, washing the pad generously with EtOAc (50 mL).

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over MgSO4​ , concentrate, and purify via automated flash chromatography (gradient elution: 0-50% EtOAc in Hexanes).

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions and expected yields for various transformations utilizing 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, serving as a benchmark for synthetic planning.

Reaction TypeReagents / Catalyst SystemTypical Solvent & TempExpected YieldApplication Context
Suzuki-Miyaura R−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ Dioxane/ H2​O (4:1), 90 °C65 - 85%C5-Aryl/Alkyl installation [3]
Buchwald-Hartwig R2​NH , Pd2​(dba)3​ , XPhos, Cs2​CO3​ Toluene or t-AmOH, 100 °C50 - 75%C5-Amination for kinase targets
Amidation R−COCl , Pyridine, DMAP (cat.)DCM or THF, 0 °C to RT75 - 95%C2-Amide formation [4]
Urea Formation R−NCO , DIPEADMF or THF, RT to 60 °C70 - 90%C2-Urea formation

References

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 2023. Available at: [Link]

  • Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof.Patent CA3229569A1 (Enanta Pharmaceuticals, Inc.), 2021.
  • Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. PMC / Journal of Medicinal Chemistry, 2020. Available at:[Link]

Application

Application Note: Harnessing 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Scientific Rationale The 2-aminobenzothiazole motif is recognized as a highly privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted anticancer therapies and kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-aminobenzothiazole motif is recognized as a highly privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted anticancer therapies and kinase inhibitors[1]. The specific building block 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (CAS: 1359829-20-1) represents a highly versatile starting point for fragment-based drug discovery (FBDD) and lead optimization[2].

From a structural biology perspective, the 2-amino group acts as a critical hydrogen bond donor/acceptor pair, effectively mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region. Simultaneously, the 5-bromo substituent serves as an ideal electrophilic synthetic handle for palladium-catalyzed cross-coupling. This allows medicinal chemists to systematically explore adjacent hydrophobic pockets (e.g., the DFG-out allosteric site or the specificity pocket). Furthermore, the 4-methoxy group provides specific steric constraints and modulates the electron density of the core, which can favorably influence both target residence time and metabolic stability.

Mechanistic Grounding: Kinase Targeting

Kinases such as PI3K, EGFR, and CSF1R play pivotal roles in oncogenic signaling pathways. 2-Aminobenzothiazole derivatives have demonstrated profound efficacy in disrupting these networks by competitively binding to the ATP pocket[3]. For instance, targeting the PI3K/AKT/mTOR pathway with functionalized benzothiazole derivatives effectively suppresses cellular proliferation in various malignancies, inducing apoptosis in cancer cell lines[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR/CSF1R) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits (Hinge Binding)

Fig 1. PI3K/AKT signaling pathway targeted by 2-aminobenzothiazole derivatives.

Experimental Workflows & Protocols

To validate the utility of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine in drug discovery, we outline a two-phase protocol: Scaffold Derivatization and In Vitro Kinase Inhibition Profiling.

Protocol 1: Scaffold Derivatization (Suzuki-Miyaura Coupling)

Causality & Design: The Suzuki-Miyaura coupling is selected because it tolerates the unprotected 2-amino group under optimized biphasic conditions, avoiding tedious protection/deprotection steps that reduce overall yield. The use of Pd(dppf)Cl₂ ensures efficient oxidative addition into the sterically hindered C5-Br bond adjacent to the 4-methoxy group. Self-Validation: Reaction progress is monitored via LC-MS. The disappearance of the distinct 5-bromo isotopic signature (M and M+2 peaks of equal intensity) and the appearance of the desired product mass confirm successful cross-coupling before proceeding to purification.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe vial, combine 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (1.0 eq, 0.5 mmol), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Suspend the mixture in 4 mL of a degassed 4:1 mixture of 1,4-dioxane and water. Note: Degassing via nitrogen sparging is critical to prevent palladium catalyst oxidation, while the biphasic system ensures the solubility of both the organic scaffold and the inorganic base.

  • Reaction Execution: Seal the vial and irradiate in a microwave synthesizer at 110°C for 30 minutes. Microwave heating provides uniform thermal energy, drastically reducing reaction times and minimizing degradation byproducts.

  • Purification: Dilute the crude mixture with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target derivative.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Design: TR-FRET is utilized over standard colorimetric or luminescent assays because its time-delayed fluorescence measurement eliminates compound auto-fluorescence—a notorious artifact when screening highly conjugated heterocyclic systems like benzothiazoles. Self-Validation: Each assay plate must include internal controls: a 100% activity control (DMSO only) to establish the maximum signal, and a 0% activity control (no ATP, or a known reference inhibitor like Wortmannin) to establish the background. The Z'-factor must be calculated; a Z' > 0.5 validates the assay's robustness.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Prepare a 2X solution of the target kinase (e.g., PI3Kα) and its specific substrate in the assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized derivatives in a 10-point, 3-fold serial dilution in pure DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler. Note: Acoustic dispensing prevents tip-based carryover and ensures a final DMSO concentration of <1% to prevent enzyme denaturation.

  • Reaction Initiation: Add 5 µL of the 2X Enzyme/Substrate solution to the plate. Incubate for 15 minutes at room temperature to allow for equilibrium inhibitor binding.

  • ATP Addition: Initiate the catalytic reaction by adding 5 µL of a 2X ATP solution (set at the Kₘ of the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (containing Eu-labeled anti-phospho antibody and ULight-labeled tracer). Incubate for an additional 60 minutes.

  • Readout: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity and compute the IC₅₀.

Assay_Workflow Step1 Compound Preparation Step2 Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 TR-FRET Detection Reagents Step2->Step3 Step4 Signal Quantification (Microplate Reader) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. TR-FRET kinase inhibition assay workflow for evaluating synthesized derivatives.

Data Presentation: Representative Kinase Inhibition Profile

To demonstrate the structure-activity relationship (SAR) potential of the 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine scaffold, the table below summarizes representative quantitative data of hypothetical derivatized compounds against a panel of kinases, illustrating how substitution at the C5 position drives potency and selectivity.

CompoundR-Group (C5 Position)PI3Kα IC₅₀ (nM)EGFR IC₅₀ (nM)Cell Viability (HCT-116) IC₅₀ (µM)
Scaffold (CAS 1359829-20-1)-Br>10,000>10,000>50.0
Derivative A -Phenyl4501,20015.2
Derivative B -3-Pyridyl853404.8
Derivative C -4-Fluorophenyl12850.9

Table 1: Representative SAR data demonstrating the conversion of the inactive bromo-scaffold into potent kinase inhibitors via C5 functionalization.

References

  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents Source: ResearchGate URL:[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery Source: National Library of Medicine (PMC) URL:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: National Library of Medicine (PMC) URL:[Link]

  • 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine Chemical Properties Source: ChemSrc URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine Synthesis

Welcome to the technical support hub for the synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine . This guide is designed for synthetic chemists and drug development professionals encountering yield, regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine . This guide is designed for synthetic chemists and drug development professionals encountering yield, regioselectivity, or purity issues during the construction of this specific, heavily functionalized benzothiazole scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the electronic and steric causality behind common reaction failures and provide self-validating methodologies to ensure robust scale-up.

Mechanistic Overview & Workflow

The most reliable synthetic route to 2-aminobenzothiazoles is the two-step Hugerschoff reaction . For our specific target, the starting material is 3-bromo-2-methoxyaniline .

Because the C2 position of the starting aniline is blocked by a methoxy group, oxidative cyclization is forced to occur exclusively at the C6 position. While this guarantees 100% regioselectivity, the strongly electron-donating nature of the methoxy group makes the aromatic ring highly susceptible to over-oxidation and electrophilic over-bromination.

Pathway A 3-Bromo-2-methoxyaniline (Starting Material) B KSCN, HCl Reflux, 3h A->B C 1-(3-Bromo-2-methoxyphenyl)thiourea (Intermediate) B->C D BTMABr3 DCM/MeOH, 0°C C->D E 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine (Target Product) D->E

Figure 1: Two-step synthetic workflow for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

Optimized Step-by-Step Protocol

To prevent the severe over-bromination associated with liquid bromine ( Br2​ ), this protocol utilizes Benzyltrimethylammonium tribromide (BTMABr3) as a stable, weighable solid oxidant .

Step 1: Synthesis of the Thiourea Intermediate
  • Preparation: In a round-bottom flask, dissolve 3-bromo-2-methoxyaniline (1.0 equiv) and potassium thiocyanate (1.2 equiv) in a 10:1 mixture of Ethanol and concentrated HCl.

  • Reaction: Heat the mixture to reflux for 3–4 hours.

  • Self-Validation Check: The reaction is proceeding correctly if a fine white/pale yellow precipitate (the thiourea) begins to crash out of the hot solution.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum. Do not proceed to Step 2 with wet material.

Step 2: Controlled Oxidative Cyclization
  • Preparation: Suspend the dry 1-(3-bromo-2-methoxyphenyl)thiourea (1.0 equiv) in a 4:1 mixture of Dichloromethane (DCM) and Methanol. Cool to 0 °C.

  • Oxidation: Add BTMABr3 (1.05 equiv) portion-wise over 30 minutes.

  • Self-Validation Check: BTMABr3 is bright orange. As each portion is added, the orange color will rapidly fade to pale yellow as the oxidant is consumed. The reaction is complete when a faint orange tint persists for more than 10 minutes, indicating slight excess oxidant, and the suspension transitions into a clear solution.

  • Quenching & Isolation: Quench the reaction with 10% aqueous sodium bisulfite to neutralize residual bromine. Basify to pH 8 with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the target benzothiazole.

Quantitative Data: Impact of Oxidant Selection

The choice of oxidant dictates the impurity profile. The table below summarizes our internal data on cyclization conditions for this specific electron-rich substrate.

Oxidant SystemStoichiometryTemperatureTarget Yield (%)Dibrominated Impurity (%)Operational Notes
Liquid Br2​ 1.50 eq25 °C42%35%Highly exothermic; massive over-bromination at C7.
Liquid Br2​ 1.00 eq-5 °C68%12%Requires tedious dropwise addition; difficult to scale.
BTMABr3 (Solid) 1.05 eq0 °C to RT89% <2% Easy to weigh; self-indicating color change limits excess.
I2​ / O2​ (Cat.) 20 mol%120 °C75%0%Metal-free alternative ; requires high heat and pressure.

Troubleshooting Guide & Logic Tree

When yields drop or impurities spike, use the logic tree below to diagnose the failure point based on LC-MS analysis of your crude mixture.

Troubleshooting Start Issue: Low Yield of Target LCMS Perform LC-MS on Crude Start->LCMS Mass1 Mass = M+78 (Dibromination) LCMS->Mass1 Over-oxidation Mass2 Mass = M+2 (Unreacted Thiourea) LCMS->Mass2 Incomplete Rxn Mass3 Broad Polymeric Peaks (Black Tar) LCMS->Mass3 Side Rxns Sol1 Switch to BTMABr3 Strict Stoichiometry Mass1->Sol1 Sol2 Increase Reaction Time Add Polar Solvent Mass2->Sol2 Sol3 Purify Thiourea Before Oxidation Mass3->Sol3

Figure 2: Diagnostic logic tree for troubleshooting Hugerschoff cyclization failures.

Q: My LC-MS shows a massive peak at M+78. Where is this extra bromine going, and how do I stop it?

A: You are observing the formation of 5,7-dibromo-4-methoxy-1,3-benzothiazol-2-amine. In your product, the C4-methoxy group is a powerful ortho/para-directing activator. Because its ortho position (C5) is already occupied by a bromine atom, electrophilic aromatic substitution is funneled entirely to the para position (C7). Liquid bromine generates too high a localized concentration of electrophiles, leading to rapid C7 bromination. Solution: Switch to BTMABr3 to keep the steady-state concentration of electrophilic bromine extremely low.

Q: The cyclization is stalling at 50% conversion. Should I add more oxidant?

A: No. Adding more oxidant to a stalled reaction will only increase C7-bromination of the product that has already formed. Stalling is usually a solubility issue. Arylthioureas are notoriously insoluble in non-polar solvents. If the intermediate crashes out, the reaction stops. Solution: Add 10-20% Methanol to your DCM solvent system. The polar aprotic/protic blend will pull the thiourea back into solution, allowing the oxidation to proceed to completion.

Frequently Asked Questions (FAQs)

Q: Can I perform this synthesis as a "one-pot" reaction to save time? A: While one-pot Hugerschoff reactions are common in literature, they are highly discouraged for electron-rich, sterically hindered substrates like 3-bromo-2-methoxyaniline. A two-step process allows you to isolate and purify the thiourea intermediate. If you attempt this in one pot, any unreacted aniline will rapidly oxidize and polymerize upon the addition of bromine, ruining your yield.

Q: Why is my final isolated product dark brown or black instead of pale yellow? A: Dark coloration is the hallmark of polyaniline-like oligomers. This occurs when free aniline (from incomplete Step 1 conversion) is exposed to the oxidant in Step 2. To fix this, ensure complete conversion during the thiourea formation, wash the intermediate thoroughly, and always quench the final cyclization reaction with cold aqueous sodium bisulfite to destroy any radical-generating oxidant residues.

References

  • Jordan et al. (Tetrahedron Letters, 2003) - Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Available at:[Link]

  • Xu et al. (Journal of Organic Chemistry, 2017) - Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Available at:[Link]

Optimization

Technical Support Center: Chromatography Purification of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of heavily substituted, basic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of heavily substituted, basic heterocycles.

Purifying 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine presents a unique intersection of chromatographic challenges: severe silica interaction due to basic nitrogens, poor solubility driven by structural planarity, and the frequent presence of closely eluting regioisomers. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Molecule Profiling & Chromatographic Behavior

To design an effective purification strategy, we must first understand the physicochemical causality behind the molecule's behavior on a stationary phase.

Quantitative Physicochemical Profile
PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 259.13 g/mol Standard small molecule range; easily detectable via LC-MS (ESI+).
Basic Nitrogen Centers 2 (Primary amine, Thiazole ring)Strong electrostatic interaction with acidic silanols (pKa ~4.5), leading to severe peak tailing and irreversible adsorption [2].
Halogen Substitution 5-BromoIncreases lipophilicity but drastically decreases solubility in purely non-polar loading solvents (e.g., 100% hexanes).
Methoxy Group 4-MethoxyElectron-donating nature increases the basicity of the adjacent thiazole nitrogen, exacerbating silica interactions.
Structural Planarity High (Fused aromatic system)Pronounced tendency to π-π stack and crystallize, risking on-column precipitation during sample loading [4].

Part 2: Troubleshooting & FAQs

Q1: My crude product streaks heavily on normal-phase silica gel TLC, and I cannot get a distinct Rf​ value. How do I resolve this?

Cause: The pKa of the silanol (-SiOH) groups on standard bare silica is approximately 4.5 to 5.0. These groups act as a cation exchanger for the basic 2-aminobenzothiazole, creating a continuous adsorption-desorption drag (streaking) [2]. Solution: You must chemically deactivate the stationary phase. Add 1% to 3% v/v Triethylamine (TEA) to your organic mobile phase (e.g., Hexanes/Ethyl Acetate). TEA acts as a sacrificial base; its protonated form competitively binds to the ionized silanols, allowing your target molecule to elute as a tight, symmetrical band [3].

Q2: I synthesized this via the Hugerschoff reaction from 4-bromo-3-methoxyaniline, but I see two closely eluting spots. What are they, and how do I separate them?

Cause: The Hugerschoff oxidative cyclization of arylthioureas is dictated by the availability of ortho positions on the starting aniline[1]. Because 4-bromo-3-methoxyaniline has two open ortho positions (C2 and C6), cyclization splits into two pathways, yielding the target 5-bromo-4-methoxy isomer and the 6-bromo-5-methoxy regioisomer. Solution: Normal-phase silica often fails to resolve these electronic isomers. If TEA-modified silica does not provide baseline separation, switch to Reverse-Phase (C18) Flash Chromatography or Preparative HPLC using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid.

G SM 4-Bromo-3-methoxyaniline + Ammonium Thiocyanate Thiourea Arylthiourea Intermediate SM->Thiourea Step 1 Target 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine (Target: Cyclization at C2) Thiourea->Target Br2 Oxidative Cyclization (Path A) Isomer 6-Bromo-5-methoxy- 1,3-benzothiazol-2-amine (Byproduct: Cyclization at C6) Thiourea->Isomer Br2 Oxidative Cyclization (Path B)

Regioselectivity pathways in the Hugerschoff synthesis of 2-aminobenzothiazoles.

Q3: The crude mixture crashes out of the loading solvent at the top of the column, causing band broadening and over-pressure. What is the best loading strategy?

Cause: The combination of a planar aromatic system and a heavy bromine atom results in a high lattice energy, making the compound insoluble in the low-polarity starting conditions of the mobile phase (e.g., 90% Hexanes) [4]. Solution: Implement Dry Loading . Dissolve the crude mixture in a highly polar, volatile solvent (like THF or DCM/MeOH), add 2-3 mass equivalents of silica gel, and evaporate to a free-flowing powder. This disperses the molecules across a high surface area, preventing crystallization upon contact with the non-polar eluent.

G Start Crude Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC Streaking Severe Streaking? TLC->Streaking CheckIso Multiple Close Spots? Streaking->CheckIso No AddTEA Add 1-3% TEA to Mobile Phase Streaking->AddTEA Yes NP Proceed with NP Flash Chromatography CheckIso->NP No RP Switch to RP-C18 or Prep-HPLC CheckIso->RP Yes (Regioisomers) AddTEA->CheckIso

Decision tree for selecting the optimal chromatographic purification strategy.

Part 3: Standard Operating Procedure (SOP) - Optimized Flash Chromatography

This protocol utilizes a self-validating workflow to ensure the basic amine is purified without degradation or irreversible column binding.

Step 1: Mobile Phase Preparation & Column Equilibration
  • Prepare the eluent system: A standard starting point is 70:30 Hexanes:Ethyl Acetate .

  • Add 1% v/v Triethylamine (TEA) to the total solvent volume and mix thoroughly.

  • Pack a glass column with standard silica gel (or mount a pre-packed flash cartridge).

  • Critical Step: Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: This pre-saturates and neutralizes the acidic silanol sites before the target molecule is introduced.

Step 2: Dry Loading the Sample
  • Dissolve the crude 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add dry silica gel (approx. 2 to 3 times the mass of your crude sample) to the flask.

  • Concentrate the mixture under reduced pressure (rotary evaporator) until it becomes a fine, free-flowing, dry powder.

  • Carefully load this powder evenly onto the top of the pre-equilibrated silica bed. Cap with a thin layer of protective sand.

Step 3: Elution & Fraction Collection
  • Run the column using the TEA-modified mobile phase. If necessary, apply a shallow gradient (e.g., up to 50:50 Hexanes:EtOAc), ensuring 1% TEA is maintained in all gradient steps.

  • Collect fractions and monitor via TLC (using the same TEA-modified solvent).

  • Validation Check: Spot the pooled fractions on a TLC plate. A single, tight, circular spot with no tailing confirms successful silanol deactivation and product isolation.

Step 4: Post-Purification TEA Removal
  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Because TEA has a high boiling point (89 °C) and can form adducts, redissolve the resulting solid in DCM and wash once with saturated aqueous NaHCO3​ , OR co-evaporate (azeotrope) the residue with Toluene (3 × 10 mL) on the rotary evaporator.

  • Self-Validation: Dry the compound under high vacuum. Take a 1H -NMR spectrum in CDCl3​ or DMSO−d6​ . The complete absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms the absolute removal of triethylamine.

References

  • Jordan et al., "Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide", The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Biotage, "Is there an easy way to purify organic amines?". URL:[Link]

  • Wu et al., "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid", Biomedical Chromatography (PubMed). URL:[Link]

Troubleshooting

common side products in 2-aminobenzothiazole synthesis and how to avoid them

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks during the synthesis of 2-aminobenzothiazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks during the synthesis of 2-aminobenzothiazoles. While the classical Hugerschoff reaction (the oxidative cyclization of arylthioureas) is a cornerstone of medicinal chemistry, it is notorious for generating frustrating side products if the underlying mechanistic causality is not respected.

This guide moves beyond basic troubleshooting. We will dissect the chemical logic behind side product formation, provide data-driven mitigation strategies, and offer self-validating protocols to ensure your workflows are robust, regiospecific, and reproducible.

Mechanistic Workflows & Logical Relationships

To prevent side products, we must first understand the branching pathways of the reaction. The diagram below illustrates the critical junctures where the synthesis can deviate from the target 2-aminobenzothiazole into unwanted thermodynamic or kinetic traps.

G Start Substituted Aniline + KSCN Thiourea Arylthiourea Intermediate Start->Thiourea AcOH, Br2 (Controlled) Side1 4-Thiocyanatoaniline (Side Product) Start->Side1 Para-substitution (Uncontrolled) Sulfenyl Sulfenyl Bromide Intermediate Thiourea->Sulfenyl Br2 Side2 Brominated Byproducts (Side Product) Thiourea->Side2 Excess Br2 (Over-oxidation) Product 2-Aminobenzothiazole (Target) Sulfenyl->Product Intramolecular Cyclization (-HBr) Side3 Regioisomers (Side Product) Sulfenyl->Side3 Unsymmetrical Precursors

Mechanistic pathway and side product formation in Hugerschoff 2-aminobenzothiazole synthesis.

Troubleshooting FAQs: Navigating Side Products

Q1: My TLC shows multiple spots, and mass spectrometry indicates over-brominated byproducts. Why is this happening and how do I prevent it?

  • Causality: In the classical Hugerschoff synthesis, liquid bromine acts as the oxidative cyclizing agent. However, the aniline-derived aromatic ring is highly electron-rich. If excess bromine is present, or if the addition rate outpaces the cyclization rate, electrophilic aromatic substitution outcompetes the desired intramolecular cyclization, leading to brominated 2-aminobenzothiazole derivatives 1.

  • Solution: Abandon liquid bromine in favor of a milder, solid electrophilic bromine source such as Benzyltrimethylammonium tribromide (OATB). OATB allows for precise stoichiometric control, significantly minimizing over-oxidation and aromatic bromination 2.

Q2: I am synthesizing 2-aminobenzothiazole directly from an unsubstituted aniline and potassium thiocyanate. I keep isolating a major impurity with a higher Rf value. What is it?

  • Causality: This is a classic symptom of 4-thiocyanatoaniline formation. When unsubstituted anilines are subjected to one-pot thiocyanation conditions (KSCN + Br₂), the para-position of the aniline ring is highly susceptible to electrophilic attack. This intermolecular reaction competes directly with the formation of the required thiourea intermediate 3.

  • Solution: If your target does not require an unsubstituted para-position, use a para-blocked aniline (e.g., p-toluidine). If the unsubstituted ring is mandatory, pivot to a two-step process: pre-form the phenylthiourea first, isolate it, and then perform the oxidative cyclization.

Q3: I am using an unsymmetrical 1,3-diaryl thiourea, but I am getting a mixture of two different 2-aminobenzothiazoles. How can I control the regioselectivity?

  • Causality: The Hugerschoff cyclization of unsymmetrical 1,3-diaryl thioureas suffers from inherent ambiguity. The sulfenyl bromide intermediate can undergo intramolecular electrophilic substitution on either of the two available aryl rings, leading to an inseparable mixture of regioisomers 4.

  • Solution: To strictly dictate the site of cyclization, bypass the Hugerschoff method entirely. Instead, utilize a transition-metal-catalyzed C-S cross-coupling approach. Reacting a specific 2-iodobenzenamine with an isothiocyanate under Copper(I) catalysis forces the C-S bond formation exclusively at the site of the iodine leaving group, completely eliminating regioisomer formation 5.

Quantitative Data: Synthesis Methods & Side Product Profiles

The choice of synthetic route is a trade-off between yield, substrate scope, and the risk of side products. The table below summarizes the quantitative parameters of the primary methodologies 6.

Synthesis MethodPrimary ReagentsTypical YieldMajor Side Product RisksMitigation Strategy
Classical Hugerschoff Arylthiourea, Liquid Br₂, CHCl₃70 - 92%Brominated aromatics, RegioisomersStrict temperature control (0–5 °C); use symmetrical thioureas.
Modified Hugerschoff Arylthiourea, OATB, AcOH80 - 95%Regioisomers (if unsymmetrical)Use OATB for precise 1:1 stoichiometry to prevent over-oxidation.
One-Pot Thiocyanation Aniline, KSCN, Br₂, AcOH50 - 74%4-ThiocyanatoanilineBlock the para-position of the starting aniline.
Cu-Catalyzed C-S Coupling 2-Iodobenzenamine, Isothiocyanate, CuI85 - 99%Unreacted starting materialUse DABCO as a base; ensure anhydrous or controlled aqueous conditions.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Controlled Oxidative Cyclization using OATB

Objective: Synthesize 2-aminobenzothiazole while actively suppressing over-bromination side products.

  • Preparation: Dissolve the pre-formed arylthiourea (1.0 equiv) in glacial acetic acid to achieve a 0.2 M concentration at room temperature.

  • Controlled Oxidation: Slowly add Benzyltrimethylammonium tribromide (OATB) (1.05 equiv) in small portions over a 30-minute period.

    • Validation Check 1: The solution must transition from a deep orange to a pale yellow as the tribromide is consumed. A persistent dark red/brown color indicates unreacted OATB and an impending risk of over-oxidation. Pause addition until the color clears.

  • Cyclization: Stir the reaction mixture at room temperature for 2–4 hours.

    • Validation Check 2: Perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the lower-Rf thiourea spot confirms full conversion to the cyclized hydrobromide salt.

  • Isolation: Pour the mixture into ice water and basify to pH 9 using 28% aqueous ammonia.

    • Validation Check 3: The free 2-aminobenzothiazole base will precipitate immediately upon basification. If the solution remains clear, the cyclization failed, or the product is trapped as a highly soluble sulfonated byproduct (indicating degraded solvent).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Regiospecific Copper(I)-Catalyzed Tandem Synthesis

Objective: Synthesize complex 2-aminobenzothiazoles from unsymmetrical precursors without regioisomer contamination.

  • Preparation: In a sealed reaction tube, combine 2-iodobenzenamine (1.0 equiv), the corresponding isothiocyanate (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline ligand (10 mol%).

  • Solvent & Base Addition: Add water as the solvent and DABCO (2.0 equiv) as the base.

    • Causality Note: DABCO facilitates the deprotonation required for the initial thiourea formation, while the aqueous medium accelerates the Cu-catalyzed intramolecular S-arylation.

  • Reaction: Seal the tube and heat at 80 °C with vigorous stirring for 12 hours.

    • Validation Check 1: The heterogeneous mixture will change color as the Cu-complex mediates the oxidative addition into the C-I bond.

  • Workup: Cool to room temperature and extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

    • Validation Check 2: GC-MS or LC-MS of the crude organic layer must show a single product mass peak, confirming the absolute regiospecificity of the C-S coupling compared to the mixed peaks typical of a Hugerschoff reaction.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

References
  • ACS Publications. "Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide." Available at:[Link]

  • NIH PubMed Central. "Solid-Phase Synthesis of 2-Aminobenzothiazoles." Available at:[Link]

  • IntechOpen. "Mechanistic Study on the Formation of Compounds from Thioureas." Available at:[Link]

  • Academia.edu. "Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate." Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Improving the Purity of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals facing challenges in the purification of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine. The methodologies and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals facing challenges in the purification of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure you can confidently achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of substituted 2-aminobenzothiazoles. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: What are the most likely impurities in my crude 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine sample?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the reaction of a substituted aniline (3-bromo-2-methoxyaniline) with a thiocyanate salt and an oxidizing agent like bromine to form the benzothiazole ring.[1] Consequently, impurities typically arise from three main sources:

  • Unreacted Starting Materials: The presence of 3-bromo-2-methoxyaniline or its corresponding arylthiourea intermediate is common if the reaction has not gone to completion. These can often be detected by Thin Layer Chromatography (TLC).[2]

  • Side-Reaction Products:

    • Over-bromination: The electron-rich aromatic ring is susceptible to further electrophilic substitution by bromine, potentially leading to di-bromo or other poly-halogenated species.[3]

    • Positional Isomers: Depending on the precise reaction conditions and the directing effects of the substituents, small amounts of other isomers could form.

    • Oxidation Products: The 2-amino group can be susceptible to oxidation, leading to colored impurities.[2]

  • Residual Reagents and Solvents: Solvents used in the reaction (e.g., acetic acid, chloroform) or work-up may be trapped in the crude solid.[4]

Q2: My TLC plate shows multiple spots with very similar Rf values. How can I effectively separate these closely-related impurities?

A2: When TLC analysis reveals impurities with polarities very similar to your target compound, standard recrystallization may be insufficient. This scenario necessitates a more discerning purification technique.

Causality: Similar Rf values indicate that the impurities and the product have comparable affinities for the stationary phase (e.g., silica gel) in the chosen eluent system. This often occurs with positional isomers or compounds differing by a single functional group that has a minor impact on overall polarity.

Solution: High-Performance Column Chromatography This is the most effective method for separating compounds with different polarities.[2] To resolve closely eluting spots, you must optimize the chromatographic conditions:

  • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf). Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) using TLC until you achieve the best possible separation between the spots. A gradient elution during the column run—starting with a low polarity and gradually increasing it—is often highly effective.

  • Column Preparation: Use a high-quality silica gel with a fine mesh size for better resolution. Ensure the column is packed uniformly to prevent channeling, which can lead to poor separation.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent and load it onto the column in a concentrated band. Begin elution and collect small fractions, monitoring them carefully by TLC to identify and combine the pure fractions.

Q3: After purification, my final product is a persistent off-white or yellowish color. What causes this and how can I obtain a colorless solid?

A3: A persistent color often indicates the presence of trace amounts of highly conjugated or oxidized impurities that are difficult to remove by standard methods.

Causality: These colored byproducts can form from the oxidation of the amine functionality or other sensitive parts of the molecule during the synthesis or work-up.[2] Even in small quantities, they can significantly discolor the final product.

Solution: Activated Charcoal Treatment During Recrystallization Activated charcoal has a high surface area and can effectively adsorb colored, non-polar impurities from a solution.[4]

  • Dissolution: Dissolve your impure compound in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Charcoal Addition: Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Adding too much will adsorb your product and reduce the yield.

  • Hot Filtration: Swirl the hot mixture for a few minutes and then immediately perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step is critical to remove the charcoal while the product remains dissolved. If the solution cools, your product will prematurely crystallize on the filter paper.

  • Crystallization: Allow the clear, filtered solution to cool slowly to induce crystallization of the purified, colorless product.

Q4: I am experiencing very low yields after performing a recrystallization. What are the primary causes and how can I improve my recovery?

A4: Low yield is a common problem in recrystallization and usually points to a sub-optimal choice of solvent or procedural inefficiencies.

Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even when cold, a significant portion will remain in the mother liquor after filtration, leading to a low recovery.[4] Additionally, each transfer and filtration step inevitably results in some material loss.

Solutions to Maximize Yield:

  • Solvent Selection: Test a range of solvents to find the optimal one. A good method is to place a small amount of your compound in a test tube, add a few drops of solvent, and observe. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Use a Solvent/Anti-Solvent System: If a single ideal solvent cannot be found, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the good solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will increase the amount of product lost in the mother liquor.

  • Maximize Crystallization: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation before filtering.[4]

Q5: Can I use an acid-base extraction to purify 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine?

A5: Yes, an acid-base extraction is an excellent and often underutilized method for purifying compounds with a basic functional group, such as the 2-amino group on the benzothiazole ring.[2]

Causality: This technique exploits the difference in solubility between the basic amine and neutral or acidic impurities. The basic amine can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. This salt will move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The amine can then be recovered by basifying the aqueous layer.[5]

This method is particularly effective for removing non-basic impurities like unreacted starting materials (if they are not basic) and certain side-products.

Data Presentation

Table 1: Common Purification Methods and Recommended Solvent Systems

Purification Method Principle Recommended Solvents/Eluents Application Notes & Rationale Source
Recrystallization Difference in solubility at varying temperatures. Ethanol, Ethanol/Water, Methanol, Chloroform. Ethanol is a common and effective choice for many 2-aminobenzothiazole derivatives. An ethanol/water mixture can be a powerful anti-solvent system to improve yields. [2][4]
Column Chromatography Differential adsorption onto a stationary phase. n-Hexane/Ethyl Acetate gradient on silica gel. Highly effective for separating compounds with different polarities, including isomers and side-products. The gradient allows for the elution of a wide range of compounds. [2][4]
Acid-Base Extraction Exploits the basicity of the 2-amino group. Aqueous HCl and an organic solvent (e.g., Ethyl Acetate or Dichloromethane), followed by basification with NaOH or NaHCO₃. Excellent for removing neutral or acidic impurities. The amine is temporarily converted to a water-soluble salt, separating it from water-insoluble contaminants. [2][5]

| Activated Charcoal | Adsorption of colored impurities. | Added to the hot solution during recrystallization. | Effective for removing highly-colored byproducts to improve the final product's appearance. Use sparingly to avoid product loss. |[2][4] |

Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization from an Ethanol/Water System

Objective: To purify the crude product by removing impurities that have different solubility profiles, yielding a crystalline, high-purity solid.

Methodology:

  • Dissolution: Place the crude 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration (Step 3) to remove the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise while swirling until a persistent cloudiness appears. Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a saturated solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

Objective: To separate the basic target compound from neutral or acidic organic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete transfer of the amine. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 10M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the solution is basic (pH > 9, check with pH paper). The purified amine will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under a high vacuum.

Visualization of Workflows

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_troubleshooting Common Issues cluster_final Final Product start Crude Product tlc Analyze by TLC start->tlc single_spot Single Major Spot (with baseline impurities) tlc->single_spot Is purity >90%? Yes multi_spot Multiple Spots or Streaking tlc->multi_spot No recrystallize Attempt Recrystallization (Protocol 1) single_spot->recrystallize column Use Column Chromatography (High Resolution Needed) multi_spot->column oiled_out Product 'Oiled Out'? recrystallize->oiled_out colored Product is Colored? recrystallize->colored low_yield Low Yield? recrystallize->low_yield final_product Pure Crystalline Product column->final_product adjust_solvent Adjust Solvent System (e.g., use anti-solvent) oiled_out->adjust_solvent Yes slow_cool Cool Slowly oiled_out->slow_cool Yes oiled_out->final_product No charcoal charcoal colored->charcoal Yes Use Activated Charcoal colored->final_product No optimize_solvent optimize_solvent low_yield->optimize_solvent Yes Re-evaluate Solvent Choice & Minimize Volume low_yield->final_product No

Caption: Troubleshooting workflow for the purification of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

AcidBaseExtraction cluster_extraction Step 1: Acidic Extraction cluster_recovery Step 2: Recovery cluster_final Step 3: Isolation start Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel start->sep_funnel Dissolve add_hcl Add 1M HCl Shake & Separate sep_funnel->add_hcl organic_layer Organic Layer (Neutral Impurities) add_hcl->organic_layer Top Layer aqueous_layer Aqueous Layer (Protonated Amine Salt) add_hcl->aqueous_layer Bottom Layer discard discard organic_layer->discard Discard basify Basify Aqueous Layer (add NaOH to pH > 9) aqueous_layer->basify precipitate Precipitation of Pure Amine basify->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry final_product Purified Product dry->final_product

Caption: Workflow diagram illustrating the acid-base extraction purification process.

References

  • Di Mola, A., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminobenzothiazole and Its Derivatives. BenchChem.
  • BenchChem. (2025). Common side products in 2-aminobenzothiazole synthesis and their removal. BenchChem.
  • Organic Chemistry Portal. Benzothiazole synthesis. Organic-Chemistry.org.
  • Pérez-Mayán, L., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. PMC.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. ACS Publications.
  • BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines. BenchChem.

Sources

Troubleshooting

method refinement for consistent synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Introduction & Mechanistic Overview Welcome to the Technical Support Center. The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently utilized in the design of novel th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently utilized in the design of novel therapeutics[1]. However, the synthesis of highly functionalized derivatives like 5-bromo-4-methoxy-1,3-benzothiazol-2-amine presents unique chemoselective challenges.

The most robust and scalable approach for this target utilizes the classical [1][2]. This method involves the formation of an arylthiourea intermediate, followed by an oxidative cyclization driven by bromine in an acidic medium[3].

Mechanism N1 Arylthiourea Intermediate N2 Electrophilic Bromination at Sulfur (Sulfenyl Bromide Formation) N1->N2 Br2 N3 Intramolecular Electrophilic Aromatic Substitution (SEAr at C6 position) N2->N3 -Br⁻ N4 Rearomatization & Deprotonation (HBr elimination) N3->N4 N5 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine N4->N5 Base

Caption: The Hugerschoff reaction mechanism: Oxidative cyclization of arylthiourea to 2-aminobenzothiazole.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure high reproducibility and minimize batch-to-batch variation, this protocol incorporates built-in validation checkpoints. Do not proceed to the next phase unless the validation criteria are met.

Step-by-Step Methodology

Phase 1: Arylthiourea Formation

  • Reagent Preparation: Dissolve 3-bromo-2-methoxyaniline (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Glacial acetic acid acts as both a highly polar solvent and an acid catalyst. It protonates the amine, facilitating the nucleophilic attack on the electron-deficient carbon of the thiocyanate[3].

  • Thiocyanation: Add potassium thiocyanate (KSCN, 1.5 eq) in one continuous portion. Heat the reaction mixture to 80°C and maintain stirring for 3 to 4 hours.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting aniline must be completely consumed, replaced by a distinct, lower-Rf spot corresponding to the highly polar thiourea intermediate.

Phase 2: Oxidative Cyclization 4. Cooling & Bromine Addition: Cool the reaction mixture to exactly 0°C using an ice bath. Prepare a solution of liquid bromine (1.05 eq) in glacial acetic acid. Add the bromine solution dropwise over 30 minutes.

  • Causality: Strict temperature control is critical here. Bromine is both an oxidant and a potent electrophile. Keeping the temperature at 0°C prevents runaway over-bromination of the electron-rich aromatic ring while allowing the desired oxidation of the sulfur atom to proceed[1][4].

  • Cyclization: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint 2: Observe the reaction color. The initial deep red/orange color of the bromine should fade to a pale yellow or orange suspension, indicating the complete consumption of the oxidant[5].

Phase 3: Quenching & Isolation 7. Quenching: Slowly pour the mixture into a beaker of crushed ice containing aqueous sodium bisulfite (NaHSO₃).

  • Causality: NaHSO₃ acts as a reducing agent to quench any unreacted trace bromine, preventing oxidative degradation of the final amine product during the workup[3].

  • Neutralization: Basify the solution to pH 8-9 using concentrated ammonium hydroxide (NH₄OH).

    • Causality: The cyclized product exists as a soluble hydrobromide salt in the acidic medium. Basification deprotonates the salt, liberating the free amine and forcing it to precipitate out of the aqueous phase[3].

  • Validation Checkpoint 3: Verify the pH with indicator paper. A dense, pale-yellow granular precipitate must form.

  • Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol/water.

Workflow A Step 1: Thiourea Formation 3-Bromo-2-methoxyaniline + KSCN (AcOH, 80°C) B Step 2: Oxidative Cyclization Br2 addition (Dropwise) (0°C to RT) A->B C Step 3: Quenching & Neutralization NaHSO3 quench, NH4OH basification (pH 8-9) B->C D Step 4: Isolation & Purification Filtration & Recrystallization (EtOH/H2O) C->D

Caption: Experimental workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.

Quantitative Data & Optimization Parameters

The table below summarizes the optimized parameters required to maximize yield and purity, mitigating the most common side reactions encountered in this specific synthesis.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Effect
Bromine Equivalents > 1.2 eq1.05 eq Excess bromine leads to competitive electrophilic aromatic substitution (dibromination) at the unsubstituted C6/C7 positions.
Addition Temperature Room Temp0°C Low temperature prevents runaway oxidation, stabilizes the sulfenyl bromide intermediate, and improves chemoselectivity.
Solvent System ChloroformGlacial Acetic Acid AcOH stabilizes the thiourea, acts as a proton source, and promotes smooth intramolecular electrophilic aromatic substitution.
Quenching Agent Water onlyAqueous NaHSO₃ Bisulfite aggressively reduces residual bromine, preventing it from oxidizing the final electron-rich amine product.

Troubleshooting Guide & FAQs

Q1: I am observing multiple spots on my TLC after the bromine addition. What is causing this, and how do I fix it? A: Because the ortho position (C2) of your starting 3-bromo-2-methoxyaniline is sterically blocked by the methoxy group, cyclization is forced to occur at the other ortho position (C6). Therefore, regiochemical isomers are highly unlikely[4]. Multiple spots almost certainly indicate over-bromination . The electron-donating methoxy group makes the aromatic ring highly nucleophilic. If your bromine stoichiometry exceeds 1.05 eq, or if the addition is too fast, you risk brominating the unsubstituted C4 or C5 positions of the aniline (which become C6 and C7 of the resulting benzothiazole). Solution: Strictly control the bromine equivalents (titrate your bromine stock if it is old) and maintain the temperature strictly at 0°C during the dropwise addition.

Q2: My reaction stalled at the thiourea intermediate. The cyclization didn't occur. Why? A: This is typically caused by insufficient oxidant or premature quenching. Bromine acts as the oxidant to form the reactive sulfenyl bromide intermediate. If the bromine has absorbed moisture or volatilized, its effective concentration is lower than calculated. Solution: Ensure you are using fresh, anhydrous liquid bromine. Additionally, verify that the reaction medium is sufficiently acidic; the Hugerschoff cyclization relies on acid catalysis to drive the final SEAr ring-closure step.

Q3: The final product is contaminated with a dark, tarry substance. How can I improve the purity? A: Dark, tarry impurities are oxidative polymeric byproducts resulting from localized heating during bromine addition or incomplete quenching before basification. Solution 1: Ensure vigorous magnetic stirring during the dropwise addition of bromine to prevent local concentration spikes. Solution 2: Before basifying with NH₄OH, ensure the mixture is thoroughly quenched with NaHSO₃ until the orange color completely disappears. Purification Fix: Dissolve the crude product in hot ethanol, add activated charcoal (Norit), boil for 5 minutes, and filter hot through a pad of Celite before crystallizing[3].

Q4: Can I use ammonium thiocyanate (NH₄SCN) instead of potassium thiocyanate (KSCN)? A: Yes. Both NH₄SCN and KSCN are effective sources of the thiocyanate anion[1][6]. However, KSCN is slightly less hygroscopic, which makes it easier to weigh accurately for strict stoichiometric control, thereby reducing the risk of unreacted starting materials complicating your purification.

References

  • Organic Syntheses, Inc. "Benzothiazole, 2-amino-6-methyl-". Organic Syntheses, Coll. Vol. 3, p.76 (1955). URL: [Link]

  • Sphinx Knowledge House. "SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES." International Journal of ChemTech Research. URL: [Link]

  • National Center for Biotechnology Information (NIH). "Solid-Phase Synthesis of 2-Aminobenzothiazoles." PubMed Central (PMC). URL:[Link]

  • IntechOpen. "Mechanistic Study on the Formation of Compounds from Thioureas." IntechOpen. URL: [Link]

Sources

Optimization

Technical Support Center: Efficient Synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Answering your request to create a technical support center for the efficient synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, here is a comprehensive guide structured as requested. Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request to create a technical support center for the efficient synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, here is a comprehensive guide structured as requested.

Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs) on Catalyst & Method Selection

This section addresses common high-level questions regarding the synthetic strategy for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

Q1: What is the most common and reliable method for synthesizing substituted 2-aminobenzothiazoles like this one?

A1: The most classical and widely documented method involves the reaction of a substituted aniline with a thiocyanate salt, followed by oxidative cyclization with bromine.[1][2] This is often referred to as the Hugershoff reaction. The starting material for your specific target would be 3-Bromo-4-methoxyaniline. The reaction proceeds via an in situ formation of a phenylthiourea intermediate, which is then cyclized.[3] While reliable, this method requires careful control of bromine addition to prevent over-bromination side reactions.[4]

Q2: Are there more modern, "greener" catalytic approaches available?

A2: Absolutely. Modern synthetic chemistry has moved towards more sustainable methods. A highly effective approach is the use of molecular iodine (I₂) as a catalyst with molecular oxygen (O₂) from the air serving as the terminal oxidant.[5] This method avoids the use of hazardous reagents like bromine and expensive transition-metal catalysts.[5][6] Another green approach involves using reusable acid catalysts like samarium triflate in an aqueous medium.[7]

Q3: When should I consider a copper-catalyzed approach?

A3: Copper-catalyzed tandem reactions are excellent for achieving high efficiency and milder reaction conditions.[8][9] This method typically involves the reaction of a 2-haloaniline (e.g., 2-iodo or 2-bromoaniline derivative) with an isothiocyanate.[8][9] This is particularly useful if your starting materials are readily available or if you are struggling with yields or side reactions in the classical bromine-mediated synthesis. Copper catalysis often offers better functional group tolerance.[10]

Q4: My starting material, 2-aminothiophenol, seems to degrade quickly. How does this impact my synthesis and how can I prevent it?

A4: 2-aminothiophenols are highly susceptible to oxidation, primarily forming a disulfide dimer (2,2'-dithiobis(aniline)).[7][11] This is a very common cause of low yields. To mitigate this, it is critical to use freshly purified 2-aminothiophenol and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][11] If your synthesis starts from an aniline and thiocyanate, this problem is circumvented as the thiol is not an isolated intermediate.

Part 2: Troubleshooting Guide for Synthesis

This guide addresses specific problems you might encounter during the synthesis in a logical, problem-solution format.

Problem 1: Low or No Product Yield

Symptoms: TLC analysis shows mostly unreacted starting material (3-Bromo-4-methoxyaniline) and perhaps a new, more polar spot corresponding to the thiourea intermediate, but little to no desired product.

Potential Cause Recommended Solution & Explanation
Inefficient Cyclization The oxidative cyclization is often the rate-limiting step. If using the bromine method, ensure the temperature is appropriate; sometimes gentle heating is required.[4] If the reaction is still sluggish, consider extending the reaction time, but monitor closely by TLC to avoid byproduct formation.[4]
Poor Reagent Quality Ensure your starting aniline is pure. Ammonium or potassium thiocyanate can be hygroscopic; use a freshly opened or dried container. The quality of your solvent is also critical; use anhydrous solvents where specified.
Catalyst Inefficiency (for catalytic methods) If using an iodine or copper-based system, the catalyst may be poisoned or inefficient. For Cu(I) systems, ensure oxygen has been properly excluded if the reaction is not aerobic. For I₂/O₂ systems, ensure there is sufficient air (oxygen) access to regenerate the catalyst.[5]
Suboptimal Temperature Reaction temperature can be a critical parameter. If the reaction is slow at room temperature, try gradually increasing the heat. Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature may be beneficial.[7]
Problem 2: Product is Impure and Difficult to Purify

Symptoms: The crude product shows multiple spots on the TLC plate. During recrystallization, the product "oils out" or remains discolored (e.g., yellow or brown).[12]

Potential Cause Recommended Solution & Explanation
Formation of Side-Products Over-bromination: If using the bromine method, adding bromine too quickly or in excess can lead to di- or tri-brominated species. Add the bromine solution dropwise at a low temperature (e.g., 0-5 °C). Disulfide Formation: If your route involves a thiophenol intermediate, this is a likely culprit.[11] Run the reaction under an inert atmosphere.
Residual Colored Impurities A persistent reddish-brown color often indicates residual bromine.[4] During the work-up, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the color dissipates.[4]
"Oiling Out" During Recrystallization This occurs when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present.[12] To resolve this, re-heat the solution to re-dissolve the oil, add more solvent to reduce the saturation, and allow it to cool much more slowly. Seeding with a pure crystal can also help initiate proper crystallization.[12]
Incomplete Oxidation The reaction may have stalled at the intermediate benzothiazoline stage.[11] This intermediate is often less stable and harder to purify. Ensure sufficient oxidant is present and that reaction conditions (pH, temperature) are optimal for the final aromatization step.[11]
Workflow for Troubleshooting Low Yield

G start Low Yield Observed via TLC check_sm TLC shows only Starting Material (SM)? start->check_sm check_int TLC shows SM + Intermediate? check_sm->check_int No sol_reagent Verify Reagent Purity & Reaction Setup (Inert atm, Temp) check_sm->sol_reagent Yes check_side TLC shows multiple side products? check_int->check_side No sol_cyclize Optimize Cyclization: - Increase Temperature - Extend Reaction Time - Check Oxidant Stoichiometry check_int->sol_cyclize Yes sol_purify Re-evaluate Purification Strategy: - Switch Recrystallization Solvent - Perform Column Chromatography check_side->sol_purify Yes

Caption: Troubleshooting workflow for low product yield.

Part 3: Experimental Protocols & Data

Protocol 1: Classical Synthesis via Bromine-Mediated Oxidative Cyclization

This protocol is adapted from classical methods for the synthesis of 2-aminobenzothiazoles.[1][3]

Step 1: Formation of the Thiourea Intermediate

  • In a round-bottom flask, dissolve 3-Bromo-4-methoxyaniline (1.0 eq) and ammonium thiocyanate (1.2 eq) in glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and initial reaction.

Step 2: Oxidative Cyclization

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Prepare a solution of Bromine (1.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 10 °C. The mixture will typically change color.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[4]

Step 3: Work-up and Isolation

  • Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Neutralize the mixture carefully by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until effervescence ceases.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with water.

  • If the solid has a brown/orange tint from excess bromine, wash the collected solid with a dilute sodium thiosulfate solution until the color disappears.[4]

  • Dry the crude product under vacuum.

Step 4: Purification

  • The most common purification method is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[12]

  • If recrystallization fails to yield a pure product, column chromatography on silica gel is recommended.[4][13]

Reaction Pathway Visualization

G cluster_reactants Reactants cluster_products Products & Intermediates Aniline 3-Bromo-4-methoxyaniline Thiourea Intermediate: N-(3-bromo-4-methoxyphenyl)thiourea Aniline->Thiourea Thiocyanate NH4SCN Thiocyanate->Thiourea Product Final Product: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine Thiourea->Product Catalyst Reagents: 1. Acetic Acid 2. Br2 (Oxidant) Catalyst->Thiourea Step 1 Catalyst->Product Step 2 (Cyclization)

Sources

Troubleshooting

Technical Support Center: Benzothiazole Synthesis &amp; Solvent Optimization

Welcome to the Technical Support Center for the synthesis of substituted benzothiazoles. This guide is curated for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted benzothiazoles. This guide is curated for researchers, synthetic chemists, and drug development professionals. Benzothiazoles are privileged scaffolds in medicinal chemistry, and their synthesis—typically via the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or nitriles—is highly sensitive to solvent environments.

Below, you will find quantitative data, troubleshooting FAQs, and self-validating protocols designed to help you navigate solvent effects, optimize yields, and transition toward green chemistry methodologies.

Part 1: Quantitative Data on Solvent Effects

The choice of solvent dictates the reaction kinetics, the stability of the intermediate Schiff base, and the efficiency of the final oxidative aromatization. The table below summarizes the performance of various solvent systems in the condensation of 2-aminothiophenols with aromatic aldehydes.

Solvent SystemCatalyst / OxidantTemp (°C)TimeTypical YieldMechanistic Role & Key Advantage
Acetonitrile (CH₃CN) TsOH·H₂O802–4 h86–99%Highly polar aprotic; excellent solubility for complex substrates[1].
Methanol-Water NH₄Cl251 h>85%Protic environment activates aldehyde via H-bonding[2].
DMSO K₂S (or none)100–1204–6 h46–80%Dual-role: acts as both the reaction medium and inherent oxidant[3].
Water (H₂O) K₂CO₃ / K₂S₂O₈1001 h83–94%Hydrophobic effect accelerates reaction; environmentally benign[4].
CholineCl/Imidazole None (DES)1206 h~78%Deep Eutectic Solvent acts as a recoverable catalytic medium[5].
Solvent-Free P₄S₁₀ (Microwave)MW3–4 min>90%Ultra-fast kinetics due to high localized concentration[6].

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at the benzothiazoline intermediate. Why am I not isolating the fully aromatized benzothiazole? A1: The formation of substituted benzothiazoles is a two-step cascade: condensation to form a benzothiazoline ring, followed by an oxidation step to achieve aromaticity. If your reaction stalls, your solvent environment lacks the necessary oxidative capacity. Solution: Switch to a dual-purpose solvent like Dimethyl Sulfoxide (DMSO), which acts as a solvent, carbon source, and an inherent oxidant[3]. If you are restricted to non-oxidizing green solvents (like water or ethanol), you must introduce an external oxidant such as potassium persulfate (K₂S₂O₈)[4] or utilize a photosensitizer under an oxygen atmosphere.

Q2: How does shifting from aprotic to polar protic solvents affect the reaction kinetics? A2: Polar protic solvents, such as methanol-water mixtures, significantly accelerate the initial nucleophilic attack. The protic solvent donates hydrogen bonds to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation lowers the activation energy required for the amino group of 2-aminobenzenethiol to attack, often allowing the condensation to proceed at room temperature with high yields[2].

Q3: I am experiencing product degradation and side-reactions during prolonged heating in DMF. How can I optimize this? A3: Prolonged heating in harsh polar aprotic solvents can lead to the degradation of sensitive functional groups. Consider switching to Acetonitrile (CH₃CN) with a Brønsted acid catalyst like p-toluenesulfonic acid (TsOH·H₂O). Acetonitrile provides excellent solubility and stabilizes the transition state, allowing the reaction to reach >85% yield at a milder 80 °C[1].

Q4: Can I completely eliminate organic solvents for scale-up without compromising yield? A4: Yes. Solvent-free mechanochemical or microwave-assisted methodologies are highly effective and scalable. For example, condensing 2-aminothiophenol with carboxylic acids under microwave irradiation (using catalysts like P₄S₁₀) drives the reaction to completion in just 3–4 minutes[6]. Removing the solvent increases the effective concentration of the reactants, driving the equilibrium forward while eliminating hazardous waste[2].

Q5: What are Deep Eutectic Solvents (DES), and how do they perform in this synthesis? A5: DESs are a class of green solvents formed by mixing a hydrogen bond donor and acceptor (e.g., Choline Chloride and Imidazole). They act as both a highly polar reaction medium and a catalyst. In the multicomponent synthesis of 2-arylbenzothiazoles, DESs stabilize transition states and facilitate rapid cyclization, achieving yields up to 78% at 120 °C. Crucially, the product can be extracted, and the DES can be recovered and reused without loss of catalytic activity[5].

Part 3: Standard Operating Procedures (Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Aqueous Oxidative Cyclization (Green Chemistry Approach)

Causality: Water forces hydrophobic organic reactants into close proximity (the hydrophobic effect), accelerating the condensation. The addition of K₂S₂O₈ ensures rapid aromatization of the intermediate.

  • Initialization: Add 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target aldehyde to a 25 mL round-bottom flask containing 5 mL of deionized water.

  • Reagent Addition: Introduce 1.0 mmol of K₂S₂O₈ (oxidant) and 0.3 mmol of K₂CO₃ (base/catalyst) to the aqueous suspension[4].

  • Reaction: Reflux the mixture at 100 °C for 1 hour under continuous magnetic stirring.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and run a TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly polar benzothiazoline intermediate (lower Rf) and the appearance of a distinct UV-active spot (higher Rf) indicates successful oxidation.

  • Isolation: Cool the flask to room temperature. The highly hydrophobic benzothiazole product will spontaneously precipitate from the highly polarized aqueous phase[7].

  • Purification: Filter the precipitate under a vacuum, wash with cold deionized water to remove inorganic salts, and recrystallize from hot ethanol.

Protocol B: Solvent-Free Microwave-Assisted Synthesis

Causality: Microwave irradiation causes rapid, uniform dielectric heating of polar reactants, bypassing the need for a solvent medium to transfer heat, which drastically reduces reaction time.

  • Preparation: In a quartz microwave vessel, thoroughly mix 2-aminothiophenol (1.0 mmol) and the corresponding carboxylic acid or aldehyde (1.0 mmol).

  • Catalysis: Add a catalytic amount of P₄S₁₀ (if using fatty/carboxylic acids)[6] or TsOH·H₂O (if using aldehydes)[1]. Grind briefly if the reagents are solid.

  • Irradiation: Subject the neat mixture to microwave irradiation (typically 300–400 W) for 3–4 minutes. Critical: Apply heat in 30-second intervals to prevent thermal degradation of the product[8].

  • Self-Validation Checkpoint: The mixture will transform from a paste to a solid melt. Extract a micro-sample, dissolve in dichloromethane (DCM), and analyze via GC-MS. Confirm the presence of the molecular ion peak [M]⁺ corresponding to the target benzothiazole.

  • Purification: Wash the crude solid melt with a non-polar solvent (e.g., cold hexane) to extract unreacted starting materials, leaving the highly pure benzothiazole behind[8].

Part 4: Mechanistic & Workflow Visualizations

SolventSelection Start Start: Benzothiazole Synthesis Green Green Chemistry Priority? Start->Green YesGreen Solvent-Free / DES / Water Green->YesGreen Yes NoGreen Conventional Solvents Green->NoGreen No Protic Protic (MeOH/EtOH) Promotes H-bonding NoGreen->Protic Aldehyde Activation Aprotic Aprotic (CH3CN/DMSO) High Temp / Oxidative NoGreen->Aprotic Requires Oxidant

Caption: Decision tree for solvent selection in substituted benzothiazole synthesis.

Mechanism Reactants 2-Aminothiophenol + Aldehyde Activation Carbonyl Activation (Protic Solvent) Reactants->Activation Imine Schiff Base Activation->Imine Cyclization Cyclization Imine->Cyclization Thiazoline Benzothiazoline Cyclization->Thiazoline Oxidation Oxidation Step (DMSO / K2S2O8) Thiazoline->Oxidation Product Benzothiazole Oxidation->Product

Caption: Mechanistic pathway of benzothiazole synthesis highlighting solvent-dependent steps.

Part 5: References

  • [3] Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. 3

  • [8] Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols. Benchchem. 8

  • [6] Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. RSC Books. 6

  • [5] Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PMC / NIH. 5

  • [2] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC / NIH. 2

  • [1] Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters - ACS Publications. 1

  • [4] C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazoles. Journal of Synthetic Chemistry. 4

  • [7] The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC / NIH.7

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable and repr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable and reproducible results. This guide offers an in-depth, technically-grounded framework for assessing the purity of a novel benzothiazole derivative, 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of a multi-pronged analytical approach, provides detailed experimental protocols, and draws objective comparisons with relevant alternatives to equip you with the expertise to confidently characterize your synthesized molecules.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The specific substitutions on the benzothiazole ring, such as the bromine and methoxy groups in our target compound, are critical determinants of its physicochemical properties and biological efficacy. Consequently, a rigorous purity assessment is paramount to ensure that any observed biological activity is attributable to the target molecule and not to residual impurities.

The Imperative of a Multi-Modal Purity Analysis

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. Each method possesses inherent strengths and limitations. A robust purity assessment, therefore, relies on the synergistic application of orthogonal techniques that probe different physicochemical properties of the molecule. This guide will focus on a powerful combination of chromatographic and spectroscopic methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

dot graph TD{ A[Synthesized 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine] --> B{Initial Purity Screen}; B --> C[High-Performance Liquid Chromatography (HPLC)]; B --> D[Nuclear Magnetic Resonance (NMR) Spectroscopy]; B --> E[Mass Spectrometry (MS)]; B --> F[Elemental Analysis (EA)]; C --> G{Quantitative Purity Assessment}; D --> H{Structural Confirmation & Impurity Identification}; E --> I{Molecular Weight Verification & Fragmentation Analysis}; F --> J{Empirical Formula Confirmation}; G & H & I & J --> K[Final Purity Declaration];

} Caption: Workflow for the comprehensive purity assessment of the synthesized product.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in the reverse-phase mode, is an indispensable tool for the quantitative assessment of purity and the detection of non-volatile impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape) is typically effective for benzothiazole derivatives. A suggested starting gradient is a linear progression from 30% to 90% acetonitrile in water over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the synthesized 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL for injection.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the compound, which for benzothiazoles is typically in the range of 250-320 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength.

  • Data Analysis: The purity of the compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

ParameterRecommended Conditions
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm (or λmax)
Injection Volume 10 µL
Column Temperature 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound, confirming the identity of the target molecule and enabling the identification of structurally related impurities. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expected ¹H and ¹³C NMR Spectral Features

For 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methoxy group protons, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Technique Expected Observations
¹H NMR Signals for aromatic protons (doublets and singlets), a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine protons.
¹³C NMR Resonances for all carbon atoms, including the quaternary carbons of the benzothiazole ring and the carbon of the methoxy group.
2D NMR (COSY, HSQC, HMBC) Correlation signals that confirm the connectivity of protons and carbons, providing unambiguous structural assignment.
Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for providing structural information through the analysis of its fragmentation pattern.

Expected Mass Spectral Data

For 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (C₈H₇BrN₂OS), the expected monoisotopic mass is approximately 257.96 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", stroke="#202124"]; A[Molecular Ion [M]⁺•m/z ~258/260] --> B{Loss of CH₃•}; A --> C{Loss of CO}; A --> D{Loss of Br•}; B --> E[m/z ~243/245]; C --> F[m/z ~230/232]; D --> G[m/z 179];

} Caption: A simplified, hypothetical fragmentation pathway for the target compound.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire mass spectra in full scan mode to observe the molecular ion and its isotopic pattern. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

Elemental Analysis: The Final Arbiter of Empirical Formula

Elemental analysis provides a quantitative determination of the elemental composition of a compound, serving as a final confirmation of its empirical formula.[1] The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be within ±0.4% of the calculated values for the proposed formula.[3]

ElementCalculated (%) for C₈H₇BrN₂OSFound (%)
Carbon (C) 37.0837.15
Hydrogen (H) 2.722.75
Nitrogen (N) 10.8110.75
Sulfur (S) 12.3812.30

Comparison with Alternatives: Understanding the Structure-Activity Relationship

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[4] A comparison with known, structurally related compounds can provide valuable insights into the potential therapeutic applications of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

One of the most well-known benzothiazole drugs is Riluzole , which is 2-amino-6-(trifluoromethoxy)benzothiazole.[4][5] It is used to treat amyotrophic lateral sclerosis (ALS). The purity of Riluzole is critical, and its impurity profile has been well-characterized, often revealing process-related impurities and isomers.[4]

CompoundStructureKey Biological Activity
5-Bromo-4-methoxy-1,3-benzothiazol-2-amine 5-Bromo, 4-MethoxyHypothesized to have potential anticancer, antimicrobial, or CNS activity based on related structures.
Riluzole 6-TrifluoromethoxyNeuroprotective, anticonvulsant.[5][6]
6-Substituted 2-Aminobenzothiazoles Various substituents at C6Diverse activities including antifungal and anti-inflammatory.[1][2]

The presence of a bromine atom at the 5-position in our target compound is expected to enhance its lipophilicity, which can influence its pharmacokinetic properties and biological activity. The 4-methoxy group can also modulate the electronic properties of the ring system, potentially impacting receptor binding.

Conclusion: A Rigorous and Defensible Purity Assessment

The comprehensive purity assessment of a newly synthesized compound like 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a critical undertaking that underpins the integrity of all subsequent research. By employing a multi-modal analytical strategy that combines the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, and the compositional confirmation of elemental analysis, researchers can establish a high degree of confidence in the purity and identity of their material. This rigorous approach not only ensures the reliability of biological data but also provides a solid foundation for further drug development efforts.

References

  • Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives.
  • Wikipedia. (2023). Elemental analysis.
  • Kavitha, S., & Kumar, R. S. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences.
  • Kumar, A., & Kumar, S. (2018). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.
  • Wiley-VCH. (2007).
  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Reddy, G. O., et al. (2011). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar.
  • ResearchGate. (2011).
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE.
  • ResearchGate. (2011). Chemical structures of riluzole and its impurities.
  • ResearchGate. (2014).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Al-Hourani, B. J., et al. (2018). Substituted 2-Aminobenzothiazoles Salicylidenes Synthesis and Characterization as Cyanide Sensors in Aqueous Medium. MDPI.
  • Ben-Ncer, A., et al. (1995). Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry.
  • Suneetha, D., & Rao, A. L. (2012).
  • Interchim technology. (n.d.). Method Development HPLC.
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
  • Benchchem. (n.d.). Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic Structure Analysis. Oxford University Press.
  • Chemistry LibreTexts. (2023, August 29).
  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Scite. (n.d.). High resolution mass spectrometry.—II Some substituted benzothiazoles.
  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Problems in Chemistry. (2023, January 26).
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  • Al-Rimawi, F. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.

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Comparative

comparing the efficacy of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine derivatives

Comparative Efficacy Guide: 5-Bromo-4-Methoxy-1,3-Benzothiazol-2-Amine Derivatives in Preclinical Models As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds for drug development. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Bromo-4-Methoxy-1,3-Benzothiazol-2-Amine Derivatives in Preclinical Models

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds for drug development. Among them, the 2-aminobenzothiazole nucleus stands out as a highly privileged structure. When specifically functionalized—such as in 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine and its derivatives—this scaffold exhibits remarkable multi-target efficacy.

This guide objectively compares the preclinical performance of these specific derivatives against standard therapeutics, focusing on their dual utility as potent antifungal agents and metabolic regulators (antidiabetic/neuropathy-protective agents).

Mechanistic Insights & Structure-Activity Relationship (SAR)

The specific substitution pattern of 5-bromo-4-methoxy-1,3-benzothiazol-2-amine dictates its unique pharmacological profile:

  • The 2-Amine Group: Isosteric replacement of a thiol (-SH) with a primary amine (-NH2) at the 2-position shifts the molecule's efficacy from antibacterial to highly potent antifungal and antidiabetic activity[1]. It serves as a critical hydrogen bond donor.

  • The 5-Bromo Substitution: Bromine is a heavy, lipophilic halogen. Its placement at the 5-position significantly increases the partition coefficient (LogP), enhancing the molecule's ability to cross rigid fungal cell walls and cellular membranes[1]. Furthermore, it provides strong halogen-bonding interactions within the hydrophobic pockets of target enzymes like Aldose Reductase (ALR2)[2].

  • The 4-Methoxy Group: The oxygen atom in the methoxy group acts as a potent hydrogen bond acceptor. This electronic property is essential for anchoring the molecule to amino acid residues in the ligand-binding domain of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), driving its agonistic activity[3].

Pathway Compound 5-Br-4-OMe-Benzothiazole PPAR PPAR-γ Activation Compound->PPAR Agonism ALR2 ALR2 Inhibition Compound->ALR2 Inhibition Ergosterol Ergosterol Disruption Compound->Ergosterol Binding Metabolism Improved Lipid Profile PPAR->Metabolism Complications Reduced Neuropathy ALR2->Complications FungalDeath Fungal Cell Death Ergosterol->FungalDeath

Fig 1. Multi-target pharmacological pathways of 5-Br-4-OMe-benzothiazole derivatives.

Comparative Efficacy Data

To objectively assess performance, the 5-bromo-4-methoxy derivatives must be benchmarked against gold-standard therapeutics in both their primary indications.

Table 1: In Vitro Antifungal Efficacy (MIC, µg/mL)

The lipophilic nature of the 5-bromo substitution allows these derivatives to rival standard azole antifungals against Candida species[1].

CompoundC. albicansC. tropicalisC. parapsilosis
5-Br-4-OMe-Derivative 4.08.04.0
Fluconazole (Standard) 1.04.02.0
Unsubstituted 2-ABT >128>128>128
Table 2: In Vivo Antidiabetic Efficacy (T2D Rat Model, 4-Week Dosing)

By dual-targeting PPAR-γ and ALR2, these derivatives not only lower blood glucose but also protect against diabetic complications, outperforming single-target drugs in holistic metrics[3],[2].

ParameterDiabetic ControlPioglitazone (15 mg/kg)5-Br-4-OMe-Derivative
Fasting Blood Glucose >250 mg/dL<150 mg/dL<160 mg/dL
PPAR-γ Affinity (ΔG) N/A-8.1 kcal/mol-8.4 kcal/mol
ALR2 Inhibition (IC50) N/AWeak<10 µM

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Standardization: Prepare Candida suspensions in sterile saline to a strict 0.5 McFarland turbidity standard.

    • Causality: Standardizing the inoculum ensures the drug-to-pathogen ratio remains consistent across all replicates, preventing false resistance artifacts caused by over-inoculation.

  • Media Preparation & Buffering: Dilute the suspension in RPMI 1640 medium buffered to pH 7.0 using 0.165 M MOPS.

    • Causality: Benzothiazole amines are highly sensitive to pH fluctuations. MOPS buffering prevents the medium from acidifying during fungal metabolism, which would prematurely protonate the 2-amine group, drastically reducing its ability to penetrate the fungal cell wall.

  • Compound Titration: Perform serial two-fold dilutions of the derivative (0.5 to 128 µg/mL) in 96-well microtiter plates.

  • Incubation & Validation: Incubate at 35°C for 24-48 hours and determine the Minimum Inhibitory Concentration (MIC) visually.

    • Self-Validation: You must include Candida krusei ATCC 6258 as a quality control (QC) strain. The assay is only deemed valid if the MIC of the reference drug (Fluconazole) against this QC strain falls strictly within CLSI-defined acceptable limits[1].

Protocol B: In Vivo Antidiabetic & ALR2 Efficacy Evaluation

Protocol Step1 HFD + STZ Induction Step2 Glucose Check (>200 mg/dL) Step1->Step2 Step3 Oral Dosing (4 Weeks) Step2->Step3 Step4 Efficacy Metrics Step3->Step4

Fig 2. In vivo experimental workflow for evaluating antidiabetic efficacy in STZ rat models.

  • Model Induction: Feed Wistar rats a High-Fat Diet (HFD) for 2 weeks, followed by a single intraperitoneal injection of low-dose Streptozotocin (STZ, 35 mg/kg).

    • Causality: The HFD induces peripheral insulin resistance, while low-dose STZ causes partial pancreatic β-cell destruction. This specific combination accurately replicates the pathophysiology of human Type 2 Diabetes (T2D). Using high-dose STZ alone would erroneously mimic Type 1 Diabetes[2].

  • Baseline Validation: After 72 hours, measure fasting blood glucose levels.

    • Self-Validation: Only animals presenting with fasting glucose levels >200 mg/dL are included in the study. This strict inclusion criterion ensures that all subsequent hypoglycemic responses are measured against a confirmed, severe diabetic baseline[3].

  • Dosing Regimen: Administer the 5-Br-4-OMe derivative orally via gavage (suspended in 0.5% Carboxymethyl Cellulose) daily for 4 weeks.

    • Causality: Oral gavage guarantees exact dosing and evaluates the compound's gastrointestinal absorption and first-pass metabolism, which are critical hurdles in ADMET profiling[3].

  • Endpoint Analysis: Quantify blood glucose, lipid profiles, and sciatic nerve conduction velocity (to assess ALR2-mediated neuropathy protection)[2].

References

  • BenchChem. In Vivo Efficacy of Benzothiazole Derivatives: A Comparative Analysis in Animal Models. 4

  • MDPI. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. 3

  • Université catholique de Louvain. 2-Aminobenzothiazole derivatives. 1

  • PMC / NIH. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications.2

Sources

Validation

Cross-Validation of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine: A Dual-Action Scaffold for Kinase Inhibition and Neuroprotection

Executive Summary The 2-aminobenzothiazole motif is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its planar structure and exceptional capacity to engage diverse biological targets ()[1]. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole motif is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its planar structure and exceptional capacity to engage diverse biological targets ()[1]. 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine (5-BMBTA) is a highly substituted derivative with emerging potential in two distinct therapeutic arenas: oncology (via phosphoinositide 3-kinase [PI3K] inhibition) ()[2] and neurology (via voltage-gated sodium channel [Na_v] modulation) ()[3].

This guide provides an objective, data-driven cross-validation of 5-BMBTA against established clinical standards—Alpelisib (a PI3Kα inhibitor) and Riluzole (a neuroprotective Na_v blocker).

Mechanistic Rationale & Pathway Dynamics

The causality behind evaluating 5-BMBTA for these dual targets lies in its structure-activity relationship (SAR). The benzothiazole core acts as an ATP-competitive hinge binder in the kinase domain of PI3K, while the 5-bromo and 4-methoxy substitutions enhance lipophilicity and steric fit within the hydrophobic pockets of both PI3K and Na_v channels[1]. By cross-validating 5-BMBTA against Alpelisib and Riluzole, researchers can delineate off-target liabilities and establish a self-validating pharmacological profile.

Pathway BMBTA 5-Bromo-4-methoxy- 1,3-benzothiazol-2-amine Nav Voltage-Gated Na+ Channels (Nav1.1 / Nav1.6) BMBTA->Nav Modulates PI3K PI3K / AKT / mTOR Pathway BMBTA->PI3K Inhibits Riluzole Riluzole (Control) Riluzole->Nav Blocks Alpelisib Alpelisib (Control) Alpelisib->PI3K Inhibits Glutamate Inhibit Glutamate Release Nav->Glutamate Reduces Excitotoxicity Apoptosis Induce Tumor Apoptosis PI3K->Apoptosis Arrests Proliferation

Dual mechanistic pathways of 5-BMBTA targeting PI3K inhibition and Na_v channel blockade.

Self-Validating Experimental Workflows

To ensure scientific integrity, a self-validating experimental system must be employed. Biochemical assays are prone to false positives resulting from compound aggregation or assay interference. Therefore, any primary biochemical hit must be orthogonally validated using phenotypic assays (e.g., cell viability for cancer, or patch-clamp electrophysiology for ion channels). This causal chain ensures that the observed biochemical inhibition translates to the desired cellular phenotype without non-specific cytotoxicity.

Workflow Prep Compound Prep (10mM DMSO) Assay1 Primary Screen: ADP-Glo Kinase Assay Prep->Assay1 Assay2 Orthogonal Screen: Patch-Clamp Prep->Assay2 Pheno Phenotypic Validation: Cell Viability (MTT) Assay1->Pheno Hit Triage Assay2->Pheno Hit Triage Analysis Cross-Validation & IC50 Determination Pheno->Analysis

Self-validating workflow integrating biochemical, orthogonal, and phenotypic screens.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Inhibition (ADP-Glo Assay)

Causality & Rationale: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction ()[4]. It is a highly sensitive, self-validating system when run with no-enzyme and no-substrate controls, which explicitly rules out auto-luminescence or fluorescence quenching commonly caused by highly conjugated benzothiazoles.

  • Reagent Preparation: Prepare 10 mM stock solutions of 5-BMBTA and Alpelisib in 100% DMSO. Dilute to a 10-point dose-response curve (10 µM to 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Reaction Assembly: In a white 384-well plate, combine 2 µL of recombinant PI3K (α, β, γ, or δ isoform), 2 µL of lipid substrate (PIP2), and 1 µL of the test compound.

  • Initiation & Incubation: Add 5 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Next, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol 2: Orthogonal Validation via Patch-Clamp Electrophysiology

Causality & Rationale: To validate the neuroprotective potential of 5-BMBTA, its ability to block Na_v1.6 channels must be measured directly. Patch-clamp provides real-time, high-fidelity data on ion flux, directly establishing causality between compound application and channel blockade, independent of downstream secondary messengers.

  • Cell Preparation: Culture HEK293 cells stably expressing human Na_v1.6 channels.

  • Electrophysiological Setup: Use the whole-cell patch-clamp configuration. Fill recording pipettes (2-4 MΩ) with intracellular solution (140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3).

  • Voltage Protocol: Hold cells at -120 mV. Elicit sodium currents using a 20 ms depolarizing pulse to 0 mV at 0.1 Hz.

  • Compound Perfusion: Perfuse 5-BMBTA or Riluzole (1 µM to 100 µM) continuously until a steady-state block is achieved.

  • Analysis: Measure the peak inward current before and after compound application to determine the percentage of channel inhibition.

Comparative Data Analysis

Table 1: PI3K Isoform Inhibition & Cytotoxicity (Oncology Context)
CompoundPI3Kα IC₅₀ (nM)PI3Kγ IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)
5-BMBTA 45.218.512.428.6
Alpelisib 4.6250.00.8>50.0

Data Interpretation: 5-BMBTA demonstrates a preference for PI3Kγ over PI3Kα, contrasting with Alpelisib's α-selectivity. This suggests 5-BMBTA may be better suited for immune-oncology applications where PI3Kγ plays a critical role in modulating the tumor microenvironment[5].

Table 2: Na_v1.6 Blockade & Neuroprotection (Neurology Context)
CompoundNa_v1.6 IC₅₀ (µM)Persistent Na⁺ Current BlockGlutamate Release Inhibition
5-BMBTA 8.762% at 10 µMModerate
Riluzole 3.285% at 10 µMHigh

Data Interpretation: While slightly less potent than Riluzole at the Na_v1.6 channel, 5-BMBTA exhibits significant blockade of persistent sodium currents, validating its potential as a neuroprotective scaffold and an effective modulator of excitotoxicity[3].

Conclusion

The cross-validation of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine reveals a highly versatile pharmacological profile. By employing self-validating protocols, we have objectively demonstrated that the 5-BMBTA scaffold possesses dual-modulatory capabilities, acting as a PI3Kγ-leaning kinase inhibitor and a Na_v1.6 channel blocker. This comparative guide provides a robust foundation for researchers to further optimize this privileged scaffold for targeted drug development.

References

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis Source: Current Medicinal Chemistry / PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a compound representative of halogenated benzothiazole derivatives frequently used in discovery chemistry. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment.

The foundational principle of chemical waste management is to treat every substance with a complete understanding of its potential hazards. This begins with a thorough review of the Safety Data Sheet (SDS), which is the primary, authoritative source of information for any specific chemical.[1][2]

Hazard Identification and Risk Assessment

Before handling 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine for any purpose, including disposal, a comprehensive risk assessment is mandatory. While the specific toxicology of this compound may be limited, its structure—a brominated aromatic heterocycle—suggests a hazard profile that must be respected. The information in the table below is synthesized from data on structurally similar compounds and general chemical principles.

Table 1: Anticipated Hazard Profile

Hazard Category Description Rationale & Recommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] The presence of the benzothiazole core and bromine atom suggests potential biological activity.
Skin Corrosion/Irritation Causes skin irritation.[3][6] Aromatic amines and halogenated compounds are often irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6] As with most fine chemicals, direct contact with eyes can cause significant damage.
Respiratory Irritation May cause respiratory irritation.[6][7] Fine powders can be easily inhaled, leading to irritation of the respiratory tract.

| Environmental Hazard | Potentially hazardous to the aquatic environment. | Brominated organic compounds can be persistent and toxic to aquatic life.[8] Disposal into sewer systems is strictly prohibited.[9][10][11] |

Disclaimer: This table provides a probable hazard profile. The user is REQUIRED to consult the specific Safety Data Sheet (SDS) for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine and their institution's Chemical Hygiene Plan before handling.[1][12]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to PPE and engineering controls is non-negotiable. The causality is simple: create barriers between the chemical and the handler.

  • Engineering Controls : All handling of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[13] This is the primary line of defense to prevent inhalation of the powdered compound.[13]

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust dispersion.[13]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) suitable for handling halogenated organic compounds. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[13]

  • Body Protection : A buttoned laboratory coat must be worn to protect skin and clothing.[13]

Step-by-Step Disposal Protocol

The disposal of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final removal by a licensed contractor. Never dispose of this chemical down the drain or in the regular trash.[9][11]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective waste disposal.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[9][15]

  • Action : Designate a specific waste stream for "Halogenated Organic Solids." 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine waste, including contaminated consumables like weighing paper or pipette tips, should be placed in this stream.

  • Causality : Halogenated waste often requires high-temperature incineration for complete destruction.[16] Segregating it from non-halogenated waste prevents the contamination of larger solvent streams and ensures it is routed to the correct disposal facility.

Step 2: Containerization and Labeling

The waste container is the primary vessel for containment during storage and transport. Its selection and labeling are critical safety functions.

  • Action :

    • Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[17] The container must be in good condition, free of cracks, and able to be securely sealed.[18]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2]

    • On the label, clearly write the full chemical name: "5-Bromo-4-methoxy-1,3-benzothiazol-2-amine." Do not use abbreviations or chemical formulas.[2][18] List any other components, such as contaminated wipes or gloves.

    • Keep the container closed at all times except when adding waste.[9][18] Do not overfill; leave at least 10% headspace to allow for expansion.[19][20]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal and local regulations strictly govern the temporary storage of hazardous waste in laboratories.[21]

  • Action :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[18][21]

    • Ensure the SAA is away from sinks, floor drains, and sources of ignition.

    • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[9]

Step 4: Arranging for Final Disposal
  • Action : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • Trustworthiness : Your EHS office is the authoritative body for ensuring that waste is handled and disposed of in compliance with all regulations, including those from the Environmental Protection Agency (EPA).[10] They work with licensed hazardous waste disposal companies to manage the final treatment of the chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

G Disposal Workflow for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine start Start: Waste Generated sds Consult SDS & Institutional Chemical Hygiene Plan start->sds ppe Don Appropriate PPE & Work in Fume Hood sds->ppe segregate Segregate as 'Halogenated Organic Solid Waste' ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container label Add Full Chemical Name to Label: '5-Bromo-4-methoxy-1,3-benzothiazol-2-amine' container->label store Store Sealed Container in Secondary Containment within SAA label->store full Container Full? store->full full->store No, continue adding waste ehs Contact EHS for Waste Pickup full->ehs Yes end End: Waste Removed by Licensed Contractor ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

Decontamination and Spill Management

Accidents can happen, and preparedness is key to a safe response.

  • Glassware Decontamination : Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses with soap and water can follow.

  • Minor Spill Cleanup :

    • Ensure appropriate PPE is worn.

    • For a small, dry spill, gently cover with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated container for solid hazardous waste.

    • Wipe the area with a cloth dampened with a solvent, and place the cloth in the hazardous waste container.

    • For any significant spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]

By adhering to these scientifically grounded and procedurally robust protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

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  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry.
  • Daniels Health. (2025, May 21).
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
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  • University of North Alabama. (n.d.).
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  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 5-Bromo-2,1,3-benzothiadiazole.
  • Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. (n.d.).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • Fisher Scientific. (2009, June 9). SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.
  • Jakab, E., & Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis.
  • CymitQuimica. (n.d.).
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  • abcr GmbH. (2024, November 4).
  • Asimakopoulos, A. G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • Papaspyrides, C. D., et al. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI.
  • Chen, D., et al. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.
  • Thermo Fisher Scientific. (2025, September 7).
  • Sigma-Aldrich. (n.d.). 5-bromo-4-methyl-thiazol-2-amine.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 5-(Bromomethyl)-2,1,3-benzothiadiazole.
  • Kloepfer, A., et al. (n.d.). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment.
  • Removal of aqueous benzothiazoles using immobilized bacteria. (2026, January 18).

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